2-Thioureidobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(carbamothioylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSMMCFFEBSAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955522 | |
| Record name | 2-{[Imino(sulfanyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33942-49-3 | |
| Record name | 2-[(Aminothioxomethyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33942-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(thiocarbamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[Imino(sulfanyl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Thioureidobenzoic Acid: Pathway and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioureidobenzoic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both a carboxylic acid and a thiourea moiety within the same molecular framework imparts a unique combination of chemical reactivity and biological activity. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, including quinazolines and benzothiazines, which are known to possess a wide range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the underlying reaction mechanism, a detailed experimental protocol, and methods for characterization.
Core Synthesis Pathway: Reaction of Anthranilic Acid with Isothiocyanates
The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the nucleophilic addition of anthranilic acid (2-aminobenzoic acid) to an isothiocyanate. This reaction is robust, generally high-yielding, and proceeds under mild conditions, making it a staple in synthetic organic chemistry.
The overall transformation can be represented as follows:
Caption: General reaction scheme for the synthesis of N-substituted 2-thioureidobenzoic acids.
Mechanistic Insights: Nucleophilic Addition
The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in anthranilic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.[1]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The amino group of anthranilic acid attacks the central carbon of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
-
Intermediate Formation: This attack leads to the formation of a transient zwitterionic intermediate.[1]
-
Proton Transfer: A proton is transferred from the nitrogen of the former amino group to the nitrogen of the isothiocyanate moiety, resulting in the stable thiourea product. In some cases, this proton transfer can be facilitated by a second molecule of the amine reactant or the solvent.[2]
Caption: Stepwise mechanism of the nucleophilic addition of anthranilic acid to an isothiocyanate.
Experimental Protocol: Synthesis of 2-(3-Ethylthioureido)benzoic Acid
This protocol details the synthesis of a representative N-substituted derivative, 2-(3-ethylthioureido)benzoic acid.[3] This procedure can be adapted for the synthesis of other N-substituted analogues by replacing ethyl isothiocyanate with the desired isothiocyanate.
Materials:
-
Anthranilic acid
-
Ethyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
pH indicator paper
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve a specific amount of anthranilic acid in absolute ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add a stoichiometric equivalent of ethyl isothiocyanate dropwise at room temperature.
-
Reaction: The reaction mixture is then refluxed for a specified period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, the product is precipitated by the slow addition of acidified water (prepared by adding a small amount of concentrated hydrochloric acid to deionized water).
-
Isolation: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with cold deionized water to remove any unreacted starting materials and inorganic impurities.
-
Drying: The purified product is dried in a desiccator or a vacuum oven at a moderate temperature.
Characterization of this compound Derivatives
The structure and purity of the synthesized this compound derivatives are confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the N-H protons of the thiourea linkage, and the protons of the substituent on the thiourea nitrogen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the thiocarbonyl carbon (C=S) of the thiourea, the aromatic carbons, and the carbons of the N-substituent. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), N-H stretching of the thiourea, C=O stretching of the carboxylic acid, and C=S stretching of the thiourea. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |
Table 1: Summary of Spectroscopic Characterization Methods
Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a common choice as it effectively dissolves anthranilic acid and is a polar protic solvent that can facilitate the proton transfer step in the mechanism. Toluene can also be used, particularly for less polar reactants.
-
Reaction Temperature: Refluxing is often employed to increase the reaction rate. However, for highly reactive isothiocyanates, the reaction may proceed efficiently at room temperature.
-
Acidified Water for Precipitation: The addition of acidified water ensures the complete protonation of the carboxylic acid group, promoting its precipitation from the reaction mixture.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The successful formation of the product can be readily confirmed by the spectroscopic methods outlined in the characterization section. The melting point of the synthesized compound can also be compared with literature values for further validation. The purity of the compound can be assessed by techniques such as TLC and HPLC.
Conclusion
The synthesis of this compound and its derivatives via the nucleophilic addition of anthranilic acid to isothiocyanates is a reliable and versatile method. This in-depth guide has provided a comprehensive overview of the synthesis pathway, the underlying mechanism, a detailed experimental protocol, and characterization techniques. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize and utilize these valuable compounds for a wide range of applications.
References
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
- Mortada WI, El-Defrawy MM, Kenawy IMM, El-Asmy AA. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. J Trace Elem Med Biol. 2018 Jan;45:1-7. doi: 10.1016/j.jtemb.2017.09.003. Epub 2017 Sep 21. PMID: 28965586.
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. Available from: [Link]
- Shaw, K. B., & Wood, J. W. (1953). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.
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- 2. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Thioureidobenzoic Acid
Introduction: The Significance of 2-Thioureidobenzoic Acid
This compound is an intriguing organic molecule that holds potential in various scientific domains, particularly in medicinal chemistry and materials science. As a derivative of anthranilic acid, it possesses a unique combination of a carboxylic acid and a thiourea functional group. This distinct molecular architecture suggests its utility as a versatile building block for synthesizing more complex heterocyclic compounds and as a candidate for drug discovery, owing to the known biological activities of thiourea derivatives.
The physicochemical properties of a compound are paramount as they govern its behavior in both biological and chemical systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a physiological environment, and its reactivity, stability, and formulation characteristics in a laboratory setting. A thorough understanding of these parameters is, therefore, a critical first step in any research and development endeavor involving this compound.
This guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document serves a dual purpose: to present what can be inferred from related structures and, more importantly, to provide detailed, field-proven experimental protocols for the empirical determination of these properties. This approach is designed to empower researchers to generate reliable data and make informed decisions in their work.
Chemical Structure and Synthesis
The foundational step in characterizing any compound is to understand its synthesis and confirm its structure. This compound can be synthesized from readily available starting materials.
Synthetic Pathway
A common and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with a thiocyanate salt in the presence of an acid, which generates the isothiocyanate in situ, followed by reaction with ammonia. A more direct approach involves the reaction of anthranilic acid with an isothiocyanate precursor. For instance, the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with aminobenzoic acid has been reported to proceed at room temperature.[1]
Caption: Synthesis of this compound.
Experimental Protocol for Synthesis
The following protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Anthranilic acid
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate (or a similar isothiocyanate precursor)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate precursor (1 equivalent) in dichloromethane.
-
Add anthranilic acid (1 equivalent) to the solution.
-
If solubility is an issue, add a minimal amount of tetrahydrofuran to achieve a homogeneous solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the product under vacuum.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).[1]
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and a key parameter in designing chemical reactions and purification processes. The solubility of this compound is expected to be influenced by its carboxylic acid and thiourea moieties.
Predicted Solubility
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the carboxylic acid will be protonated, leading to lower aqueous solubility. Conversely, in neutral to basic solutions, the carboxylic acid will be deprotonated to its carboxylate form, which is more polar and thus expected to have higher aqueous solubility.
-
Organic Solvents: The aromatic ring and the thiourea group contribute to its organic character, suggesting solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is expected to have limited solubility in non-polar solvents like hexanes.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated UV-Vis spectrophotometer or HPLC method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Acid-Base Properties (pKa)
The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the carboxylic acid group is of primary interest.
Predicted pKa
The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the thioureido group at the ortho position is expected to increase the acidity of the carboxylic acid, thus lowering its pKa relative to benzoic acid.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[2][3][4][5]
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a co-solvent if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[4]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the melting point and assess the thermal stability of a compound.
Experimental Protocol for Melting Point Determination using DSC
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9]
Materials:
-
This compound
-
DSC instrument
-
Aluminum or hermetically sealed pans and lids
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).[9]
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.[7]
| Property | Predicted/Comparative Value | Experimental Protocol |
| Melting Point | Thiourea derivatives often have melting points in the range of 150-250 °C. | Differential Scanning Calorimetry (DSC) |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by providing information about the hydrogen and carbon environments in the molecule.[10][11][12][13][14]
Experimental Protocol:
-
Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.
Predicted ¹H NMR Signals:
-
Aromatic protons on the benzoic acid ring.
-
N-H protons of the thiourea group, which may be broad and exchangeable with D₂O.
-
A carboxylic acid proton, which will be a broad singlet at a downfield chemical shift.
Predicted ¹³C NMR Signals:
-
Carbonyl carbon of the carboxylic acid.
-
Thiocarbonyl carbon (C=S) of the thiourea group.
-
Aromatic carbons of the benzene ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16][17][18][19]
Experimental Protocol (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.[17]
-
Press the mixture in a die under high pressure to form a transparent pellet.[16][19]
-
Place the pellet in the sample holder of an FT-IR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
| Functional Group | Expected Characteristic IR Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | Broad band around 3300-2500 |
| N-H (Thiourea) | Bands in the region of 3400-3100 |
| C=O (Carboxylic Acid) | Strong band around 1700-1680 |
| C=S (Thiourea) | Band in the region of 1300-1100 |
| C-N (Thiourea) | Bands in the region of 1500-1400 |
| Aromatic C=C | Bands in the region of 1600-1450 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. Aromatic compounds and those with conjugated systems, like this compound, typically exhibit characteristic UV absorption. Thiourea itself has absorption maxima at 196 nm and 236 nm.[20] The presence of the aromatic ring in this compound is expected to result in absorption bands at longer wavelengths.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Crystallography and Polymorphism
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic and molecular structure of a crystalline compound.[21][22][23][24][25]
Experimental Protocol for Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution in an appropriate solvent.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.[21]
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[24]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic positions, bond lengths, and bond angles.
The crystal structure would reveal important information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiourea groups, which are crucial for understanding the solid-state properties of the compound.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. While specific experimental data for this compound is not extensively available, the provided protocols, based on established scientific principles and standard methodologies, offer a clear path for researchers to generate high-quality, reliable data. A thorough understanding and empirical determination of these properties are indispensable for advancing the research and development of this compound and its derivatives in the fields of medicinal chemistry, drug development, and materials science.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
CureFFI.org. (2016). Differential scanning calorimetry. [Link]
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SIELC Technologies. UV-Vis Spectrum of Thiourea. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Unknown. Potentiometric Titration of an Unknown Weak Acid. [Link]
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University of Helsinki. Quick User Guide for FT-IR. [Link]
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Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube. [Link]
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Metin, Balcı. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Johnson, M. B., & Breyer, J. A. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of visualized experiments : JoVE, (100), 52673. [Link]
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Unknown. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. [Link]
-
De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(4), 1481–1490. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
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Unknown. Sample preparation for FT-IR. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. [Link]
-
Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
Jetir.org. (Unknown). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]
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Unknown. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
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Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Wisdomlib. (2025). 1H NMR and 13C NMR: Significance and symbolism. [Link]
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Unknown. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Wikipedia. X-ray crystallography. [Link]
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Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
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Unknown. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]
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ResearchGate. UV-Vis absorbance of Schreiner's thiourea 3a (6 × 10 −5 M) in MeOH,.... [Link]
-
Blagden, N., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(11), 6543–6557. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
CSB and SJU Digital Commons. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. [Link]
-
ResearchGate. UV-Vis. spectrum of Thiourea single crystal. [Link]
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Al-Moktary, M. A., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 9, 634567. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
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Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]
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2-Thioureidobenzoic acid structural characterization techniques
An In-Depth Technical Guide to the Structural Characterization of 2-Thioureidobenzoic Acid
As a Senior Application Scientist, my experience has consistently demonstrated that the unambiguous structural elucidation of a molecule is not a linear process but a synergistic integration of multiple analytical techniques. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a robust, field-proven methodology for characterizing this compound and its derivatives. We will move beyond simple data reporting to explore the causality behind our instrumental choices, ensuring that each step provides a layer of validation for the next. The core principle of this guide is to establish a self-validating workflow where spectroscopic and analytical data converge to provide an irrefutable structural assignment.
This compound serves as a valuable scaffold in medicinal chemistry and a precursor for heterocyclic compounds.[1] Its structure, featuring a benzoic acid moiety linked to a thiourea group, presents distinct analytical signatures that we will learn to expertly decode. This guide provides the foundational protocols and interpretative logic to confidently confirm its identity and purity.
The overall strategy involves a tiered approach, beginning with foundational spectroscopic methods to assemble the structural puzzle and culminating in definitive techniques for absolute confirmation.
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Spectroscopic Analysis of 2-Thioureidobenzoic Acid: A Technical Guide for Researchers
Introduction
2-Thioureidobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development due to the presence of two key functional moieties: a thiourea group, known for its diverse biological activities, and a benzoic acid group, a common scaffold in pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic analysis provides a fundamental and powerful toolkit for elucidating the molecular structure and purity of this compound.
This technical guide offers an in-depth exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage a predictive approach. By systematically analyzing the spectroscopic data of closely related structural analogs—benzoic acid, 2-aminobenzoic acid, thiourea, and phenylthiourea—we will construct a detailed and scientifically grounded prediction of the expected spectra of this compound. This approach not only provides a valuable reference for researchers working with this molecule but also serves as a practical example of spectroscopic interpretation and prediction.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, featuring a benzoic acid scaffold with a thiourea group at the ortho position, dictates its unique spectroscopic fingerprint. The intramolecular interactions between the carboxylic acid and thiourea moieties are expected to influence the chemical environment of the constituent atoms and bonds.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the compound and, importantly, allow for the observation of exchangeable protons (from the -COOH and -NH groups). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately -1 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts to the TMS signal.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the exchangeable protons of the carboxylic acid and thiourea groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.0 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal.[1] |
| ~9.5 - 10.0 | Broad Singlet | 1H | Ar-NH- | The proton on the nitrogen attached to the aromatic ring is expected to be deshielded due to the electronic effects of the ring and thiocarbonyl group. |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group and meta to the thioureido group. Deshielded by the anisotropic effect of the C=O. |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |
| ~7.2 - 7.4 | Broad Singlet | 2H | -NH₂ | Protons on the terminal nitrogen of the thiourea moiety. Their chemical shift can be broad and concentration-dependent.[2][3] |
| ~7.0 - 7.2 | Triplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group. |
| ~6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the thioureido group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~182 - 185 | C=S | The thiocarbonyl carbon is significantly deshielded and typically appears in this region.[2] |
| ~168 - 172 | C=O | The carboxylic acid carbonyl carbon is also deshielded.[4][5][6] |
| ~140 - 145 | Ar-C | Quaternary aromatic carbon attached to the thioureido group. |
| ~133 - 135 | Ar-CH | Aromatic CH carbon. |
| ~130 - 132 | Ar-CH | Aromatic CH carbon. |
| ~128 - 130 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~122 - 125 | Ar-CH | Aromatic CH carbon. |
| ~118 - 120 | Ar-CH | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectrum
The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for the O-H, N-H, C=O, C=S, and aromatic C-H and C=C bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3300 - 2500 (broad) | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[7][8] |
| 3400 - 3100 | N-H stretch | Stretching vibrations of the -NH and -NH₂ groups of the thiourea moiety.[9] |
| ~1700 - 1680 | C=O stretch | Carbonyl stretching of the carboxylic acid, potentially at a lower frequency due to conjugation with the aromatic ring.[7][10] |
| ~1600, ~1475 | C=C stretch | Aromatic ring stretching vibrations. |
| ~1590 | N-H bend | Bending vibration of the N-H bonds. |
| ~1450 | C-N stretch | Stretching of the carbon-nitrogen bond in the thiourea group. |
| ~1320 - 1210 | C-O stretch | Stretching of the carbon-oxygen single bond of the carboxylic acid.[8] |
| ~730 | C=S stretch | Thiocarbonyl stretching vibration. This band can be weak and coupled with other vibrations.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Impact (EI) ionization can be employed.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Interpret the mass spectrum to identify the molecular ion and the major fragment ions.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₈H₈N₂O₂S) is 196.23 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 197 is expected to be the base peak. The EI-MS will likely show the molecular ion peak [M]⁺˙ at m/z 196, followed by several fragment ions.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Predicted Fragmentation Table:
| m/z | Proposed Fragment | Loss from Parent/Precursor |
| 196 | [C₈H₈N₂O₂S]⁺˙ | Molecular Ion |
| 179 | [C₈H₇N₂OS]⁺ | Loss of -OH |
| 151 | [C₇H₅N₂S]⁺ | Loss of -COOH |
| 136 | [C₇H₆NO₂]⁺ | Loss of H₂NCS |
| 105 | [C₇H₅O]⁺ | From m/z 136, loss of -NO |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[11] |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are based on established principles of spectroscopy and data from closely related analog molecules. These predictions offer a robust framework for researchers to identify and characterize this compound in their experimental work. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such empirical studies.
References
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b). Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity Screening of 2-Thioureidobenzoic Acid Derivatives
Introduction: The Therapeutic Potential of 2-Thioureidobenzoic Acid Derivatives
In the landscape of modern drug discovery, the thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] When incorporated into a benzoic acid framework, specifically as this compound derivatives, these compounds present a unique combination of structural features that make them compelling candidates for therapeutic development. The presence of the thiourea moiety (–NH–C(S)–NH–) offers multiple points for hydrogen bonding and potential coordination with metallic cofactors in enzymes, while the carboxylic acid group of the benzoic acid ring can enhance solubility and provide an additional site for interaction with biological targets.[3]
This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of this promising class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale and field-proven insights to empower effective and efficient screening cascades. We will delve into the key therapeutic areas where these derivatives have shown promise, including oncology, infectious diseases, and enzyme inhibition, providing detailed experimental workflows and data interpretation strategies.
Part 1: Anticancer Activity Screening
The proliferation of cancer cells is often linked to dysregulation of cellular processes such as cell division and signaling pathways.[4] this compound derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms that disrupt these fundamental processes.[2][5][6]
Cytotoxicity Assessment: The Foundation of Anticancer Screening
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. This provides a broad measure of a compound's ability to inhibit cell growth or induce cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability.[7][8] The principle of this assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[7][8] This conversion is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) during their exponential growth phase.[7]
-
Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.[9] Include wells for "cell-free" blanks (medium only) to determine background absorbance.[7]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[7]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.[10]
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[7]
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9][11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[7][11]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a specialized MTT solvent) to each well.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to correct for background absorbance.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 15.6[6] |
| Derivative B | A549 (Lung) | 39.14[5] |
| Derivative C | HeLa (Cervical) | 33-48[12] |
| Derivative D | HepG2 (Liver) | 16.28[5] |
| Doxorubicin (Control) | MCF-7 (Breast) | ~1 |
Mechanism of Action: Unraveling the Anticancer Effects
Identifying the molecular mechanism by which a compound exerts its anticancer activity is a critical step in drug development. For thiourea derivatives, a common mechanism is the disruption of microtubule dynamics.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[10][13] The in vitro tubulin polymerization assay is a fundamental method to screen for compounds that interfere with microtubule dynamics.[10] The assay monitors the increase in light scattering or absorbance as purified tubulin polymerizes into microtubules.[10]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute purified tubulin protein (e.g., bovine brain tubulin) to a concentration of 3-4 mg/mL in a GTP-supplemented buffer on ice.[10][14]
-
Prepare serial dilutions of the this compound derivatives and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer). A typical concentration range to test would be 0.1 µM to 10 µM.[14]
-
-
Assay Setup:
-
Monitoring Polymerization:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for one hour.[14]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration.[10]
-
Determine key parameters from the polymerization curves: the lag time, the maximum rate of polymerization (Vmax), and the maximum polymer mass (Amax).[10]
-
Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
-
Visualization: Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer activity screening of this compound derivatives.
Part 2: Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Thioureido derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16][17][18]
Qualitative and Quantitative Antimicrobial Susceptibility Testing
Initial screening for antimicrobial activity often involves qualitative methods to determine if a compound has any effect on microbial growth, followed by quantitative methods to determine the potency of that effect.
The agar disk diffusion test is a widely used qualitative method for routine antimicrobial susceptibility testing.[19][20][21] In this method, a standardized inoculum of a test microorganism is spread across an agar plate, and filter paper discs containing the test compound are placed on the surface.[19][20] The compound diffuses into the agar, and if it is effective against the microorganism, a clear zone of no growth will appear around the disk.[20][21]
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.[20]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]
-
-
Disk Application:
-
Aseptically apply sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.[19]
-
Include positive control (a known antibiotic) and negative control (solvent-only) discs.
-
-
Incubation:
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zones of complete inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[19]
-
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Experimental Protocol: Broth Microdilution
-
Compound Dilution:
-
In a 96-well microplate, prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation:
-
Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the microplate under appropriate conditions.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Data Presentation: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Derivative E | S. aureus | 18 | 32[15][17] |
| Derivative F | E. coli | 12 | 128 |
| Derivative G | C. albicans | 15 | 62.5[16] |
| Ampicillin (Control) | S. aureus | 25 | 2 |
| Fluconazole (Control) | C. albicans | 22 | 4 |
Part 3: Enzyme Inhibition Screening
The specific inhibition of enzymes is a cornerstone of modern drug discovery.[22] Thiourea derivatives are known to inhibit a variety of enzymes, including those involved in microbial virulence and metabolic diseases.[1][22][23][24]
Targeting Key Enzymes
The selection of an enzyme target for screening depends on the therapeutic area of interest. For this compound derivatives, enzymes such as urease (implicated in H. pylori infections) and carbonic anhydrase (involved in various physiological processes) are relevant targets.[22]
Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a key virulence factor for bacteria like Helicobacter pylori.[22] Inhibition of urease is a therapeutic strategy to combat these infections.[22]
Experimental Protocol: Urease Inhibition Assay
-
Reaction Mixture:
-
Prepare a reaction mixture containing urease enzyme, urea (the substrate), and a pH indicator in a buffer solution.
-
Add varying concentrations of the this compound derivatives to the reaction mixture.
-
-
Incubation:
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
-
Measurement of Activity:
-
The production of ammonia from urea hydrolysis leads to an increase in pH, which can be monitored spectrophotometrically using a pH indicator.
-
Measure the change in absorbance over time to determine the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits urease activity by 50%.
-
Visualization: Signaling Pathway for Enzyme Inhibition
Caption: Generalized pathway of enzyme inhibition by this compound derivatives.
Conclusion: A Versatile Scaffold for Drug Discovery
The biological activity screening of this compound derivatives reveals a class of compounds with significant therapeutic potential across multiple domains. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays underscores the versatility of this chemical scaffold. The in-depth technical guide provided here offers a robust framework for researchers to systematically evaluate these and other novel compounds. By understanding the causality behind experimental choices and employing validated protocols, the scientific community can accelerate the journey of these promising molecules from the laboratory to the clinic.
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The Renaissance of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Thioureidobenzoic Acid Analogs
Preamble: Beyond Flatland Chemistry - Acknowledging the Versatility of the Thiourea Moiety
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable ability to interact with a diverse array of biological targets. The 2-thioureidobenzoic acid core, and the broader class of thiourea derivatives, represent such a scaffold.[1] Far from being a mere structural linker, the thiourea moiety (R-NH-C(S)-NH-R') is a dynamic functional group, capable of forming multiple hydrogen bonds, coordinating with metal ions, and participating in various non-covalent interactions. This chemical versatility is the wellspring of the wide spectrum of biological activities associated with its derivatives, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3]
This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, actionable understanding of the design, synthesis, and evaluation of novel this compound analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Strategic Design and Synthesis: From Blueprint to Benchtop
The journey to a novel therapeutic agent begins with a strategic design phase, informed by an understanding of structure-activity relationships (SAR). For this compound analogs, the synthetic accessibility and the potential for diversification make them an attractive starting point for lead discovery campaigns.
The Cornerstone of Synthesis: A Self-Validating Protocol
The most prevalent and robust method for the synthesis of N-acyl-N'-arylthioureas, including this compound analogs, proceeds through an in-situ generated acyl isothiocyanate intermediate. This approach is favored for its efficiency and broad substrate scope.[2][4]
The expertise in this protocol lies not just in the sequence of steps, but in understanding the "why" behind each manipulation. The choice of an anhydrous solvent, for instance, is critical to prevent the hydrolysis of the highly reactive acid chloride and isothiocyanate intermediates. The gentle reflux ensures sufficient energy to drive the reaction forward without promoting unwanted side reactions or decomposition.
Experimental Protocol: Synthesis of a Representative Analog - N-(4-chlorobenzoyl)-N'-(2-carboxyphenyl)thiourea
This protocol details the synthesis of a representative this compound analog, highlighting the critical parameters and the rationale behind them.
Step 1: Formation of the Acid Chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10 mmol) and thionyl chloride (2.2 mL, 30 mmol).
-
Add a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chlorobenzoyl chloride is used directly in the next step.
Step 2: In-situ Generation of Acyl Isothiocyanate and Reaction with Anthranilic Acid
-
In a separate 250 mL three-necked flask under a nitrogen atmosphere, suspend ammonium thiocyanate (0.84 g, 11 mmol) in 50 mL of anhydrous acetone.
-
To this suspension, add the freshly prepared 2-chlorobenzoyl chloride in 20 mL of anhydrous acetone dropwise with vigorous stirring at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. The formation of the acyl isothiocyanate is indicated by the appearance of a white precipitate of ammonium chloride.
-
In a separate beaker, dissolve anthranilic acid (2-aminobenzoic acid) (1.37 g, 10 mmol) in 30 mL of anhydrous acetone.
-
Add the solution of anthranilic acid dropwise to the acyl isothiocyanate mixture.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product, N-(2-chlorobenzoyl)-N'-(2-carboxyphenyl)thiourea.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol, emphasizing the key transformations.
Caption: Synthetic workflow for a representative this compound analog.
II. Biological Evaluation: Unveiling the Therapeutic Potential
The true measure of a novel compound lies in its biological activity. This compound analogs have demonstrated a wide range of therapeutic potential, most notably as antimicrobial and anticancer agents, as well as enzyme inhibitors.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiourea derivatives have shown significant promise in this area.[2][3] Studies have demonstrated that the antimicrobial activity of these compounds is often dependent on the nature and position of substituents on the aromatic rings.[2][3]
Mechanism of Action: While the exact mechanism can vary, many thiourea-based antimicrobials are thought to disrupt the bacterial cell wall or interfere with essential enzymatic processes.[5][6] For instance, some analogs may inhibit enzymes involved in peptidoglycan biosynthesis, a pathway crucial for the integrity of the bacterial cell wall.[5] Others may disrupt cellular homeostasis, such as the NAD+/NADH balance, leading to bacterial cell death.[6]
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for a series of this compound analogs against representative bacterial strains. This structured presentation allows for a clear comparison of the compounds' potency and spectrum of activity.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli |
| TBA-01 | H | H | 128 | >256 |
| TBA-02 | 4-Cl | H | 32 | 128 |
| TBA-03 | 2,6-diCl | H | 16 | 64 |
| TBA-04 | 4-NO₂ | H | 32 | 128 |
| TBA-05 | 4-Cl | 5-Br | 8 | 32 |
Data is hypothetical for illustrative purposes.
Enzyme Inhibition: A Targeted Approach to Disease
The ability of the thiourea moiety to coordinate with metal ions and form hydrogen bonds makes it an effective scaffold for designing enzyme inhibitors. A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[7] Dysregulation of CA activity is implicated in diseases such as glaucoma and cancer.[7]
Hypothetical Signaling Pathway: Inhibition of a Disease-Associated Kinase
The following diagram illustrates a hypothetical signaling pathway where a this compound analog acts as an inhibitor of a critical kinase, thereby blocking a downstream pathological cascade.
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An In-Depth Technical Guide to the In Silico Modeling of 2-Thioureidobenzoic Acid Interactions
Abstract
The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] 2-Thioureidobenzoic acid, a key derivative, presents a compelling subject for computational analysis due to its structural features—a hydrogen-bond-rich thiourea moiety combined with a carboxylic acid group. This guide provides a comprehensive, technically robust framework for investigating the molecular interactions of this compound using a suite of in silico modeling techniques. Tailored for researchers and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. We will explore a multi-stage computational strategy encompassing target identification, molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction to build a holistic understanding of the compound's therapeutic potential.
Introduction: The Rationale for Modeling this compound
Thiourea and its derivatives are a significant class of organic compounds with a wide array of applications in medicinal chemistry and materials science.[3] Their biological significance stems from the unique electronic and steric properties of the thiourea group, which can engage in multiple non-covalent interactions, such as hydrogen bonding and metal coordination.[3] The subject of this guide, this compound, integrates this potent pharmacophoric group with a benzoic acid scaffold, creating a molecule with distinct interaction capabilities.
In silico modeling provides an indispensable toolkit for modern drug discovery, offering a time- and cost-effective means to predict and analyze molecular behavior before committing to expensive and time-consuming experimental assays.[4][5] By simulating the interactions of this compound with biological targets at an atomic level, we can:
-
Identify and validate potential protein targets.
-
Predict the most likely binding modes and affinities.
-
Assess the stability of the ligand-protein complex over time.
-
Elucidate the key chemical features responsible for biological activity.
-
Evaluate its drug-likeness and potential toxicity profile.
This guide establishes a systematic and reproducible workflow, grounded in established computational protocols, to thoroughly characterize the interaction landscape of this compound.
The Computational Modeling Workflow: A Strategic Overview
Our investigation follows a multi-pillar approach, beginning with broad screening and progressively moving towards detailed, dynamic analysis. Each step builds upon the last, creating a self-validating cascade that increases confidence in the final predictions.
Caption: Overall in silico modeling workflow for this compound.
Ligand and Target Preparation: The Foundation of Accuracy
The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input structures directly dictates the reliability of your results.
Ligand Preparation Protocol
The this compound structure must be accurately represented in a three-dimensional, energetically minimized state with the correct protonation.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw this compound using chemical drawing software like ChemDraw or Marvin Sketch. Alternatively, retrieve its structure from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relieves steric clashes and finds a low-energy conformation.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges), which are crucial for accurately modeling electrostatic interactions.
-
Define Tautomers and Protonation States: This is a critical step. At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), and the thiourea moiety can exist in different tautomeric forms. Use a tool like ChemAxon's pKa calculator or PlayMolecule's ProteinPrepare to predict the dominant protonation state. Failure to assign the correct state will lead to erroneous interaction predictions.
-
Save in Appropriate Format: Save the final, prepared ligand structure in a .mol2 or .pdbqt format for use in docking software.
Target Identification and Preparation
For this guide, we will hypothesize a common target for thiourea derivatives: a protein kinase, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a known target for anticancer agents.[6]
Step-by-Step Methodology:
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, as this helps validate the binding site.
-
Prepare the Protein:
-
Remove Non-Essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Water molecules can be added back later in a more controlled manner during molecular dynamics.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them using software like PyMOL, Chimera, or HADDOCK, ensuring the correct protonation states for amino acid residues (especially His, Asp, Glu).
-
Assign Charges and Repair Structure: Assign atomic charges using a force field (e.g., AMBER, CHARMM). Check for and repair any missing atoms or breaks in the protein backbone.
-
Define the Binding Site: Identify the active site or binding pocket. This is typically the location of the co-crystallized ligand. Define a "grid box" or "docking sphere" that encompasses this entire site, providing the search space for the docking algorithm.
-
Molecular Docking: Predicting Binding Conformation and Affinity
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function.[7][8]
Protocol: Docking with AutoDock Vina
-
Input Files: Provide the prepared protein receptor (.pdbqt) and the this compound ligand (.pdbqt).
-
Grid Box Generation: Define the center and dimensions (x, y, z) of the grid box around the active site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
Configuration File: Create a configuration file specifying the input files, grid box parameters, and search algorithm settings (e.g., exhaustiveness). A higher exhaustiveness value increases the thoroughness of the search at the cost of longer computation time.
-
Run Docking Simulation: Execute the docking run using the AutoDock Vina command-line interface.[9]
-
Analyze Results: Vina will output a set of predicted binding poses (typically 9-20) ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.
Data Presentation: Docking Results
Summarize the results in a clear table. The primary pose (lowest energy) is of most interest, but other poses should be examined for alternative binding modes.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.7 | 0.00 | MET793, LYS745, ASP855 |
| 2 | -8.4 | 1.21 | MET793, GLU762, CYS797 |
| 3 | -8.1 | 2.05 | LEU844, ALA743, LYS745 |
Expertise Insight: The binding score is an estimation, not a true binding free energy. Its primary utility is in ranking different poses and comparing different ligands. The most crucial part of the analysis is a visual inspection of the top-ranked pose to ensure it is chemically sensible.
Caption: Key molecular interactions between ligand and protein active site.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex in a simulated physiological environment.[10] It allows us to assess the stability of the predicted binding pose and observe subtle conformational changes over time.
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Combine Structures: Merge the coordinates of the protein and the top-ranked ligand pose into a single complex file.[11]
-
Generate Ligand Topology: The force field (e.g., CHARMM, AMBER) does not have parameters for our ligand. Use a server like CGenFF or antechamber to generate the ligand's topology and parameter files.[11]
-
Define Simulation Box: Place the complex in a simulation box (e.g., cubic, dodecahedron) and solvate it with a water model (e.g., TIP3P).
-
Add Ions: Neutralize the system's net charge by adding counter-ions (e.g., Na⁺ or Cl⁻) to mimic a physiological ionic strength.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during solvation.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar). This step ensures the correct density of the system.
-
-
Production Run: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. Save the coordinates (trajectory) at regular intervals.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand's heavy atoms over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not diffusing away from the binding site.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Track the formation and breakage of key hydrogen bonds identified during docking to confirm their stability.[12]
-
Pharmacophore Modeling and ADMET Prediction
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition at a receptor.[13][14][15] It serves as a 3D query to find other molecules with similar interaction capabilities.
Methodology (Structure-Based):
-
Identify Interaction Features: Based on the stable interactions observed in the MD simulation, identify the key features of this compound. These may include:
-
Hydrogen Bond Acceptor (from the carboxylate oxygen and thiocarbonyl sulfur).
-
Hydrogen Bond Donor (from the thiourea nitrogens).
-
Aromatic Ring.
-
Negative Ionizable Feature (the carboxylate).
-
-
Generate Model: Use software like LigandScout or MOE to generate a 3D model that maps these features in space.
-
Application: This model can be used to screen large compound libraries to identify novel scaffolds that fit the required interaction geometry, aiding in lead discovery.[16]
Caption: A hypothetical pharmacophore model for this compound.
ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[4][17][18]
Methodology (Using Web Servers):
-
Select Tool: Utilize free, reliable web servers like SwissADME or pkCSM.
-
Input Structure: Submit the 2D structure (as a SMILES string) of this compound.
-
Analyze Output: The server will provide predictions for a wide range of physicochemical and pharmacokinetic properties.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Physicochemical | ||
| Molecular Weight | 212.23 g/mol | Good (within Lipinski's Rule of 5) |
| LogP (Lipophilicity) | ~1.5 | Optimal for cell permeability |
| TPSA (Polarity) | 95.6 Ų | Acceptable polarity |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP Inhibitor | No (for major isoforms) | Low risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Good |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Trustworthiness Insight: ADMET predictions are based on statistical models trained on known data.[4] They provide a valuable probabilistic assessment but are not a substitute for experimental validation. They are best used to flag potential liabilities early in the discovery process.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for characterizing the molecular interactions of this compound. By systematically applying molecular docking, MD simulations, pharmacophore modeling, and ADMET prediction, researchers can build a robust, multi-faceted model of the compound's behavior. The docking studies predict high-affinity binding to protein kinases, the MD simulations can validate the stability of these interactions, and the ADMET predictions suggest favorable drug-like properties.
The generated pharmacophore model serves as a powerful tool for the next phase of drug discovery: virtual screening for novel analogs with potentially improved potency or selectivity. The ultimate goal of this computational workflow is to generate high-confidence hypotheses that can be directly tested and validated through experimental assays, thereby accelerating the journey from a promising chemical scaffold to a viable therapeutic candidate.
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An In-depth Technical Guide to the Solubility of 2-Thioureidobenzoic Acid in Organic Solvents
Introduction
2-Thioureidobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development, integrating the structural features of both benzoic acid and thiourea. These moieties are known to be pharmacologically active, and their combination in a single scaffold presents intriguing possibilities for the development of novel therapeutic agents. The thiourea group, in particular, is a versatile functional group known for its diverse biological activities.[1] The efficacy of any compound in a biological system, and its utility in various stages of drug development such as synthesis, purification, and formulation, is fundamentally governed by its physicochemical properties, paramount among which is solubility.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in various organic solvents. As explicit quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the molecular characteristics of this compound that dictate its behavior in different solvent environments and provide a robust, field-proven protocol for its experimental solubility determination.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.
This compound possesses a combination of polar and nonpolar characteristics. The molecule can be deconstructed into three key components: a nonpolar benzene ring, a polar and acidic carboxylic acid group, and a highly polar thiourea group.
-
Benzene Ring: This aromatic ring is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces.
-
Carboxylic Acid Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. Its acidic nature means it can be deprotonated in the presence of a base to form a carboxylate salt, which would dramatically increase its polarity and aqueous solubility.
-
Thiourea Group (-NH-C(S)-NH2): This group is also highly polar and capable of extensive hydrogen bonding, acting as both a donor (from the N-H groups) and an acceptor (from the C=S group). The presence of the sulfur atom, being less electronegative than oxygen, makes the thiourea group's hydrogen bonding characteristics different from its urea analog.
The interplay of these functional groups suggests a complex solubility profile. The presence of the carboxylic acid and thiourea moieties indicates a strong potential for solubility in polar solvents.[4]
Classification of Organic Solvents and Predicted Solubility
Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors.[5] Given that this compound has multiple sites for hydrogen bonding, it is predicted to exhibit good solubility in these solvents. The solubility of both benzoic acid and thiourea is known to be significant in alcohols.[6][7]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[5] The strong dipole-dipole interactions and hydrogen bond accepting capabilities of solvents like DMSO and DMF are expected to effectively solvate this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The large, nonpolar benzene ring of this compound will have some affinity for these solvents, but the highly polar carboxylic acid and thiourea groups will likely limit its solubility. It is anticipated that this compound will have poor solubility in nonpolar solvents.
Visualizing the Molecular Factors Influencing Solubility
The following diagram illustrates the key functional groups of this compound and their potential for intermolecular interactions.
Caption: Molecular structure of this compound and its key functional groups.
Experimental Determination of Solubility
Given the absence of readily available quantitative data, an empirical approach is necessary. The following is a standardized protocol for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, which is a reliable and widely used technique.[8]
Materials and Equipment
-
This compound (solid, of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, DMF, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound. A pre-established calibration curve is required for this step.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation
The experimentally determined solubility data should be recorded in a structured and clear format to facilitate comparison and analysis. The following table provides a template for presenting the results.
| Organic Solvent | Solvent Class | Dielectric Constant (at 20°C) | Solubility at 25°C (mg/mL) | Observations |
| Methanol | Polar Protic | 32.7 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Acetone | Polar Aprotic | 20.7 | ||
| Acetonitrile | Polar Aprotic | 37.5 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | ||
| Ethyl Acetate | Polar Aprotic | 6.0 | ||
| Toluene | Nonpolar | 2.4 | ||
| n-Hexane | Nonpolar | 1.9 |
Note: Dielectric constant values are approximate and can be found in reference literature.[9]
Conclusion
Understanding the solubility of this compound is a critical step in its journey from a promising lead compound to a viable therapeutic agent. While specific quantitative data is not yet widely published, a thorough analysis of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of both a carboxylic acid and a thiourea group strongly suggests favorable solubility in polar protic and polar aprotic solvents, with limited solubility expected in nonpolar media.
This guide has provided the essential theoretical framework for these predictions and, more importantly, a detailed and practical experimental protocol for the systematic determination of its solubility in a range of organic solvents. By following the outlined methodology, researchers can generate the reliable and accurate data needed to advance their research and development efforts. The insights gained from such studies will be invaluable for optimizing reaction conditions, developing purification strategies, and designing effective formulation approaches for this compound and its derivatives.
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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University of Cape Town. General properties of organic solvents. Vula. [Link]
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University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
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University of British Columbia. (2023, August 31). Solubility of Organic Compounds. [Link]
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ResearchGate. Predicted solubility in mole fraction of benzoic acid in 2-propanol,...[Link]
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Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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National Center for Biotechnology Information. Benzoic acid, p-(2-thioureido)-, 2-(diethylaminoethyl) ester. PubChem. [Link]
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Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
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ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
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International Atomic Energy Agency. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
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ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
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ResearchGate. (2025, August 7). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF. [Link]
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ResearchGate. (2022, April 30). (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. [Link]
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Sciencemadness Wiki. (2022, September 15). Thiourea. [Link]
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
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ChemSynthesis. (2025, May 20). 2-ureidobenzoic acid. [Link]
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Wikipedia. Benzoic acid. [Link]
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An In-depth Technical Guide to 2-Thioureidobenzoic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-thioureidobenzoic acid derivatives, a class of compounds demonstrating significant promise in medicinal chemistry and drug development. We will delve into their chemical properties, synthesis, and characterization, with a particular focus on their applications as enzyme inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Versatile Scaffold of this compound
This compound and its derivatives are a fascinating class of organic molecules built upon the foundational structure of anthranilic acid. The incorporation of a thiourea moiety introduces a unique set of physicochemical properties, rendering these compounds capable of engaging in diverse biological interactions. The thiourea group, with its sulfur and nitrogen atoms, can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a valuable pharmacophore in the design of targeted therapeutics.[1]
The strategic placement of the thioureido group at the 2-position of the benzoic acid ring creates a scaffold that can be readily modified with various substituents. This allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The inherent reactivity of the thiourea group also provides a handle for further chemical transformations, expanding the accessible chemical space for drug discovery programs.
Core Structures: CAS Numbers and Molecular Formulas
The versatility of the this compound scaffold has led to the synthesis and characterization of numerous derivatives. The following table summarizes some key examples, providing their Chemical Abstracts Service (CAS) numbers and molecular formulas for unambiguous identification.
| Compound Name | CAS Number | Molecular Formula |
| 2-(3-Ethylthioureido)benzoic acid | Not explicitly found, but a known derivative[2] | C10H12N2O2S |
| 2-Hydroxy-4-thioureidobenzoic acid | 99055-42-2[3] | C8H8N2O3S |
| 2-Hydroxy-5-thioureidobenzoic acid | 728918-63-6[4] | C8H8N2O3S |
| m-Allylthioureidobenzoic acid | 500-48-1[5] | C11H12N2O2S |
| Benzoic acid, p-(2-thioureido)-, 2-(diethylaminoethyl) ester | 21033-42-1[6] | C14H21N3O2S |
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound derivatives involves the reaction of 2-aminobenzoic acid (anthranilic acid) or its derivatives with an appropriate isothiocyanate.[7][8] This nucleophilic addition reaction is typically straightforward and provides good to excellent yields.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process, often performed in a one-pot reaction. The first step involves the formation of the isothiocyanate, which then reacts with the aminobenzoic acid.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol
The following is a generalized, field-proven protocol for the synthesis of a this compound derivative.
Materials:
-
2-Aminobenzoic acid (or a substituted derivative)
-
A primary amine (for in-situ isothiocyanate generation) or a pre-formed isothiocyanate
-
Carbon disulfide (CS2) or thiophosgene (use with extreme caution in a well-ventilated fume hood)
-
A suitable solvent (e.g., acetone, dichloromethane, ethanol)[7][9]
-
A base (e.g., triethylamine, aqueous ammonia) if starting from an amine and CS2[10]
-
Lead nitrate (if using the dithiocarbamate salt method)[10]
Procedure:
-
Isothiocyanate Formation (In-situ generation from a primary amine):
-
Dissolve the primary amine in a suitable solvent (e.g., aqueous ammonia).[10]
-
Slowly add carbon disulfide at a low temperature (e.g., 0-5 °C) with vigorous stirring. This forms the dithiocarbamate salt.
-
To the dithiocarbamate salt solution, add a solution of lead nitrate. This will precipitate lead sulfide and generate the isothiocyanate in solution.[10]
-
Alternative: For a more direct approach, react the primary amine with thiophosgene in a suitable solvent. This reaction is often rapid but requires stringent safety precautions due to the high toxicity of thiophosgene.
-
-
Thiourea Formation:
-
To the solution containing the freshly prepared isothiocyanate, add a solution of 2-aminobenzoic acid (or its derivative) in the same or a compatible solvent.[7]
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.[8][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The crude product is then purified. This may involve recrystallization from a suitable solvent system (e.g., ethanol/water), or purification by column chromatography on silica gel.[7]
-
Self-Validating System: The purity and identity of the synthesized compound must be confirmed through a combination of analytical techniques, as described in the following section.
Spectroscopic Characterization: Unveiling the Molecular Structure
The structural elucidation of this compound derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons: The protons on the benzoic acid ring typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The substitution pattern on the ring will dictate the splitting patterns and chemical shifts.
-
N-H Protons: The protons of the thiourea moiety (N-H) are often observed as broad singlets, and their chemical shifts can be highly variable (δ 8.0-13.0 ppm) depending on the solvent, concentration, and intramolecular hydrogen bonding.[11]
-
COOH Proton: The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (δ 10.0-13.0 ppm), and its presence can be confirmed by D₂O exchange.[12]
-
Substituent Protons: The chemical shifts and splitting patterns of any substituents on the thiourea nitrogen or the benzoic acid ring will provide further structural confirmation.
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.
-
C=S Carbon: The thiocarbonyl carbon (C=S) is a key diagnostic peak and appears in the far downfield region of the spectrum, typically between δ 180-190 ppm.[13]
-
C=O Carbon: The carbonyl carbon of the carboxylic acid group is also found downfield, generally in the range of δ 165-175 ppm.[12]
-
Aromatic Carbons: The carbons of the benzene ring will appear in the δ 110-150 ppm region. The chemical shifts will be influenced by the positions of the carboxylic acid and thioureido groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.
-
N-H Stretching: The N-H stretching vibrations of the thiourea group typically appear as one or two bands in the region of 3100-3400 cm⁻¹.[14]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed between 1680-1720 cm⁻¹.[11]
-
C=S Stretching: The thiocarbonyl (C=S) stretching vibration gives rise to a band of medium intensity in the range of 1300-1400 cm⁻¹ and another in the 700-850 cm⁻¹ region.[14][15]
-
O-H Stretching: The O-H stretch of the carboxylic acid is a very broad band that often overlaps with the C-H stretching region, typically spanning from 2500-3300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear as a series of bands in the 1450-1600 cm⁻¹ region.
Applications in Drug Development: A Promising Future
Thiourea derivatives, including those based on the this compound scaffold, have garnered significant attention in the field of drug discovery due to their wide range of biological activities.[1]
Enzyme Inhibition
The ability of the thiourea moiety to coordinate with metal ions and form hydrogen bonds makes these compounds effective enzyme inhibitors.
-
Urease Inhibition: Thiourea-based compounds have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori and Proteus mirabilis.[16] The thiourea group can interact with the nickel ions in the active site of the enzyme, disrupting its catalytic activity.
-
Other Enzyme Targets: Research has shown that thiourea derivatives can also inhibit other enzymes, such as cholinesterases (relevant for Alzheimer's disease), and various kinases involved in cancer progression.[1][17] The specific substitutions on the this compound scaffold can be tailored to achieve selectivity for a particular enzyme target.
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Methodological & Application
Step-by-step synthesis protocol for 2-Thioureidobenzoic acid
An In-depth Guide to the Synthesis of 2-Thioureidobenzoic Acid for Research and Development
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable building block in the development of novel therapeutic agents and functional materials. The protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering not just a procedure but also the underlying scientific rationale for each step to ensure reproducibility and success.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The thiourea moiety is a key pharmacophore found in numerous compounds with demonstrated anticancer, antiviral, and antimicrobial properties. The presence of the carboxylic acid group on the phenyl ring provides a handle for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. This guide will detail a reliable method for the preparation of the parent compound, this compound, from readily available starting materials.
Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of anthranilic acid with a suitable thiocyanate salt in the presence of an acid catalyst. The overall transformation is depicted below:
Materials and Equipment
Reagents
-
Anthranilic acid (2-aminobenzoic acid) (≥99%)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (≥98%)
-
Concentrated Hydrochloric acid (HCl, ~37%)
-
Deionized water
-
Ethanol (95% or absolute)
-
Activated carbon (optional, for decolorization)
Equipment
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirring
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol: Step-by-Step Synthesis
This protocol is based on the well-established reaction of an aromatic amine with a thiocyanate to form a thiourea derivative.[1]
Part 1: Reaction Setup and Reflux
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, combine anthranilic acid (e.g., 0.1 mol) and deionized water (100 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 0.12 mol) to the suspension. The anthranilic acid will dissolve to form its hydrochloride salt. This step is crucial as it protonates the amino group, making it more susceptible to nucleophilic attack by the thiocyanate ion.
-
Addition of Thiocyanate: To the acidic solution, add ammonium thiocyanate or potassium thiocyanate (e.g., 0.11 mol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part 2: Isolation and Purification of Crude Product
-
Cooling and Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. The crude this compound may begin to precipitate.
-
Complete Precipitation: To ensure complete precipitation, cool the mixture further in an ice bath for approximately 30 minutes.
-
Vacuum Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts and acid.
Part 3: Recrystallization for Purification
Recrystallization is a standard and effective method for purifying solid organic compounds like benzoic acid derivatives.[2][3]
-
Dissolution in Hot Solvent: Transfer the crude product to a beaker and add a minimal amount of hot 50% aqueous ethanol. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[4]
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration to remove it.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified this compound will crystallize out.
-
Complete Crystallization: Place the mixture in an ice bath to maximize the yield of the purified product.
-
Final Filtration and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Determine experimentally and compare to literature values if available. A sharp melting point range indicates high purity.[3] |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the carboxylic acid proton, and the N-H protons of the thiourea group. The chemical shifts will be influenced by the solvent used.[5][6][7] |
| ¹³C NMR | The spectrum should display distinct signals for the carboxylic carbon, the thiocarbonyl carbon, and the aromatic carbons.[8] |
| FTIR (cm⁻¹) | Expect characteristic absorption bands for N-H stretching (thiourea), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and C=S stretching.[6][9] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Avoid inhaling dust from the solid reagents.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the reflux time or ensure the temperature is adequate. |
| Product lost during work-up. | Ensure complete precipitation by sufficient cooling. Use minimal solvent for washing. | |
| Product is colored | Impurities from starting materials or side reactions. | Use the optional activated carbon decolorization step during recrystallization. |
| Oily product instead of solid | Impurities preventing crystallization. | Try a different recrystallization solvent or solvent system. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can confidently and safely produce this valuable compound for their research and development endeavors. The provided guidelines for purification and characterization will ensure the high quality of the final product, which is essential for its application in drug discovery and materials science.
References
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TexiChem. (2018). Preparation of 2-iodobenzoic acid. Available at: [Link]
- Google Patents. (1980). Process for preparing thiourea dioxide. US4235812A.
-
Mortada, W. I., et al. (2017). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Journal of Trace Elements in Medicine and Biology, 44, 243-249. Available at: [Link]
- Google Patents. (1990). Process for the preparation of 2-arylthiobenzoic acids. US4902826A.
- Google Patents. (2014). Method for preparing 2-amido-5-thiobenzoic acid. CN103739533A.
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
-
Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 639-652. Available at: [Link]
-
YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. Available at: [Link]
- Google Patents. (1985). Preparation of o,o'-dithiodibenzoic acids. US4493802A.
-
YouTube. (2023). ANTHRANILIC ACID SYNTHESIS. #ncchem. Available at: [Link]
- Lewandowski, W., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-491.
-
ScienceMadness.org. (n.d.). 2-Iodobenzoic Acid. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Molecules, 23(8), 2025. Available at: [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2-Thioureidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Growing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of new chemical scaffolds with antimicrobial potential is a critical priority in drug discovery. Thiourea and its derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] This application note provides a comprehensive guide to utilizing 2-Thioureidobenzoic acid and its derivatives in antimicrobial assays. We will delve into the scientific rationale, provide detailed, step-by-step protocols based on international standards, and offer insights into data interpretation and troubleshooting.
Scientific Principles and Rationale
The Antimicrobial Potential of Thiourea Derivatives
Thiourea derivatives, characterized by the presence of a C=S functional group and amide moieties, are known to interact with various biological targets.[2][3] Their antimicrobial efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Mechanism of Action: While the precise mechanism can vary depending on the specific derivative and microbial species, proposed mechanisms for thiourea compounds include:
-
Enzyme Inhibition: Thiourea derivatives can target and inhibit key bacterial enzymes involved in metabolic pathways or cell wall biosynthesis.[4][5]
-
Disruption of Cellular Homeostasis: Some derivatives have been shown to disrupt critical processes like NAD+/NADH homeostasis, which is vital for bacterial survival.[1]
-
Cell Wall Integrity: There is evidence that certain thiourea compounds can compromise the integrity of the bacterial cell wall.[1]
The structure-activity relationship (SAR) of thiourea derivatives is an active area of research, with modifications to the aromatic rings and other substituents influencing their spectrum of activity and potency.[5]
Choosing the Right Assay: A Foundational Decision
The selection of an appropriate antimicrobial susceptibility test (AST) is crucial for accurately determining the bioactivity of a novel compound like this compound. The two most widely used and internationally recognized methods are:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] It is a quantitative method that provides a precise measure of a compound's potency.
-
Agar Disk Diffusion: This is a qualitative or semi-quantitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of growth inhibition around the disk is measured to determine the organism's susceptibility.[8]
This guide will provide detailed protocols for both methods, with a focus on adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and reliability.[9][10]
Experimental Workflow for Antimicrobial Evaluation
Below is a generalized workflow for assessing the antimicrobial properties of this compound.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Detailed Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from CLSI document M07.[10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include the following controls:
-
Growth Control: Inoculum in CAMHB without the test compound.
-
Sterility Control: CAMHB only.
-
Positive Control: Inoculum with a known antibiotic.
-
Solvent Control: Inoculum with the highest concentration of DMSO used.
-
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Protocol 2: Agar Disk Diffusion Assay
This protocol is based on the guidelines from EUCAST.[8][9]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Disk Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent.
-
Impregnate sterile filter paper disks with a known amount of the compound solution and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (Step 2).
-
-
Inoculation and Disk Application:
-
Within 15 minutes of standardizing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12]
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the prepared disks onto the agar surface, ensuring firm contact.
-
Place a positive control antibiotic disk on the plate for comparison.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[12]
-
Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be summarized in a clear and organized table.
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | 62.5 | 1 |
| Bacillus subtilis | Positive | 125 | 2 |
| Escherichia coli | Negative | >250 | 0.5 |
| Pseudomonas aeruginosa | Negative | >250 | 4 |
| Candida albicans | N/A (Fungus) | 31.25 | 0.25 |
Interpretation:
-
A lower MIC value indicates greater potency of the compound against the tested microorganism.
-
The spectrum of activity can be determined by comparing the MIC values across different microorganisms. For instance, the hypothetical data above suggests that this particular thioureidobenzoic acid derivative is more active against Gram-positive bacteria and fungi than Gram-negative bacteria.[13]
-
The results from the agar disk diffusion assay are generally interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for standard antibiotics. For novel compounds, the zone diameter provides a qualitative measure of activity.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in the growth control well/plate | Inoculum was not viable; Incubation error. | Repeat the assay with a fresh inoculum and verify incubator settings. |
| Contamination in sterility control | Non-sterile media, plates, or technique. | Ensure all materials are sterile and use aseptic technique. |
| Inconsistent results between replicates | Inaccurate pipetting; Uneven inoculum. | Calibrate pipettes; Ensure thorough mixing of the inoculum. |
| "Skipped" wells in microdilution (growth at higher concentrations, no growth at lower) | Compound precipitation; Contamination. | Check compound solubility; Repeat with careful aseptic technique. |
| Fuzzy or indistinct zone edges in disk diffusion | Swarming motility of the organism; Inoculum too light. | Ensure a confluent lawn of growth; Re-standardize the inoculum.[14] |
Visualizing the Putative Mechanism of Action
The following diagram illustrates a hypothetical mechanism by which a thiourea derivative might exert its antibacterial effect through enzyme inhibition.
Caption: Hypothetical enzyme inhibition mechanism.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of new antimicrobial agents. The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of these compounds. By adhering to standardized methodologies and carefully interpreting the results, researchers can effectively assess the antimicrobial potential of this promising class of molecules.
References
-
Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
New Thioureides of 2-(4-methylphenoxymethyl) benzoic Acid with Antimicrobial Activity. (n.d.). Amazon S3. Retrieved January 21, 2026, from [Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (2008). PubMed. Retrieved January 21, 2026, from [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube. Retrieved January 21, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 21, 2026, from [Link]
-
EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026, January 9). Biomerieux. Retrieved January 21, 2026, from [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 21, 2026, from [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025, September 4). Letters in Applied NanoBioScience. Retrieved January 21, 2026, from [Link]
-
Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. (2008). PubMed. Retrieved January 21, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved January 21, 2026, from [Link]
-
Methods and Quality Control. (n.d.). EUCAST. Retrieved January 21, 2026, from [Link]
-
Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
-
EUCAST Disk Diffusion Method (Part 1). (2022, April 20). CGSpace. Retrieved January 21, 2026, from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved January 21, 2026, from [Link]
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). PubMed Central. Retrieved January 21, 2026, from [Link]
-
CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024, March 19). Intertek Inform. Retrieved January 21, 2026, from [Link]
-
Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. Retrieved January 21, 2026, from [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024, April 1). Pharmacy Education. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
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- 3. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
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- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
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- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes and Protocols for the Use of 2-Thioureidobenzoic Acid in Heavy Metal Detection
Introduction: The Imperative for Sensitive Heavy Metal Monitoring
The escalating environmental burden of heavy metal contamination necessitates the development of robust, sensitive, and selective analytical methods. Heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) are highly toxic even at trace concentrations, posing significant threats to ecosystems and human health. Their non-biodegradable nature leads to bioaccumulation, causing a range of severe health issues. Consequently, the routine monitoring of heavy metal levels in environmental and biological samples is of paramount importance.
Chemical sensors, or chemosensors, offer a powerful and often more accessible alternative to traditional analytical techniques like atomic absorption spectrometry. Among the diverse array of chemosensors, those based on the thiourea functional group have garnered considerable attention. The inherent coordination capabilities of the sulfur and nitrogen atoms within the thiourea moiety allow for strong and often selective binding to heavy metal ions.
This application note provides a detailed guide to the use of 2-Thioureidobenzoic acid as a versatile chelating agent for the detection of various heavy metal ions. We will delve into the fundamental principles of its operation, provide detailed protocols for its application in colorimetric and fluorescence-based assays, and present a summary of its performance characteristics.
Mechanism of Action: The Coordination Chemistry of this compound
The efficacy of this compound as a heavy metal sensor lies in the cooperative binding of the thiourea group and the adjacent carboxylic acid moiety. The thiourea group acts as a soft donor, exhibiting a high affinity for soft metal ions like Hg²⁺ and Pb²⁺, primarily through the sulfur atom. The nitrogen atoms of the thiourea and the oxygen atoms of the carboxylate group can also participate in chelation, forming a stable multidentate complex with the metal ion. This binding event perturbs the electronic structure of the molecule, leading to observable changes in its optical properties, such as color (chromogenic response) or fluorescence.
The general binding mechanism can be visualized as follows:
Caption: Chelation of a heavy metal ion by this compound.
Applications in Heavy Metal Detection
This compound and its derivatives have been successfully employed for the detection of a range of heavy metal ions. The choice of detection method—colorimetric or fluorescent—often depends on the specific metal ion and the desired sensitivity.
Performance Characteristics
The following table summarizes the performance of a closely related derivative, 2-(3-ethylthioureido)benzoic acid, in the preconcentration and subsequent detection of several heavy metal ions, providing an indication of the potential of the this compound scaffold.
| Metal Ion | Method | Limit of Detection (LOD) | Linear Range | Reference |
| Fe³⁺ | Cloud Point Extraction - FAAS | 1.5 µg/L | Up to 500 µg/L | [1] |
| Co²⁺ | Cloud Point Extraction - FAAS | 0.23 µg/L | Up to 200 µg/L | [1] |
| Cu²⁺ | Cloud Point Extraction - FAAS | 0.71 µg/L | Up to 500 µg/L | [1] |
| Zn²⁺ | Cloud Point Extraction - FAAS | 0.35 µg/L | Up to 500 µg/L | [1] |
FAAS: Flame Atomic Absorption Spectrometry
Experimental Protocols
The following protocols provide a starting point for the application of this compound in heavy metal detection. Optimization of parameters such as pH, concentration, and incubation time may be necessary for specific applications and sample matrices.
Protocol 1: Colorimetric Detection of Mercury (Hg²⁺)
This protocol describes a general procedure for the visual and spectrophotometric detection of Hg²⁺ ions based on the color change of a this compound solution upon complexation.
Materials:
-
This compound
-
Mercury(II) chloride (HgCl₂) standard solution (1000 ppm)
-
Buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO, or Ethanol)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve an accurately weighed amount of this compound in a minimal amount of DMSO or ethanol.
-
Dilute with the buffer solution to a final concentration of 1 mM. This is your sensor stock solution.
-
-
Preparation of Working Standard Solutions of Hg²⁺:
-
Prepare a series of Hg²⁺ standard solutions with concentrations ranging from 0 to 100 µM by diluting the 1000 ppm stock solution with the buffer.
-
-
Colorimetric Assay:
-
In a series of test tubes, add 1 mL of the this compound stock solution.
-
To each tube, add 1 mL of a different Hg²⁺ standard solution.
-
Incubate the solutions at room temperature for 5-10 minutes to allow for complex formation.
-
Observe any color change against a white background.
-
-
Spectrophotometric Analysis:
-
Transfer the solutions from the test tubes to cuvettes.
-
Measure the UV-Vis absorption spectra of each solution from 300 nm to 600 nm, using the solution with 0 µM Hg²⁺ as a blank.
-
Plot the absorbance at the wavelength of maximum change as a function of Hg²⁺ concentration to generate a calibration curve.
-
Caption: Workflow for colorimetric detection of Hg²⁺.
Protocol 2: Fluorescence "Turn-On" Detection of Lead (Pb²⁺)
This protocol outlines a general method for the fluorometric detection of Pb²⁺ ions. The binding of Pb²⁺ to this compound can lead to an enhancement of fluorescence intensity (a "turn-on" response).
Materials:
-
This compound
-
Lead(II) nitrate (Pb(NO₃)₂) standard solution (1000 ppm)
-
Buffer solution (e.g., HEPES, pH 7.0)
-
Solvent (e.g., Acetonitrile)
-
Deionized water
-
Fluorescence Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in acetonitrile.
-
-
Preparation of Working Standard Solutions of Pb²⁺:
-
Prepare a series of Pb²⁺ standard solutions with concentrations ranging from 0 to 50 µM by diluting the 1000 ppm stock solution with the buffer.
-
-
Fluorescence Assay:
-
In a series of fluorescence cuvettes, add 2 mL of the buffer solution.
-
Add 20 µL of the this compound stock solution to each cuvette and mix well (final concentration will be 10 µM).
-
Add 20 µL of a different Pb²⁺ standard solution to each cuvette.
-
Incubate the solutions at room temperature for 15-20 minutes in the dark.
-
-
Fluorometric Analysis:
-
Set the excitation wavelength of the fluorescence spectrophotometer (a preliminary scan may be needed to determine the optimal excitation wavelength, typically in the range of 300-350 nm).
-
Record the fluorescence emission spectra (typically in the range of 350-550 nm).
-
Plot the fluorescence intensity at the emission maximum as a function of Pb²⁺ concentration to generate a calibration curve.
-
Selectivity and Interference
A crucial aspect of any chemosensor is its selectivity for the target analyte in the presence of other potentially interfering ions. Thiourea-based sensors often exhibit good selectivity for soft heavy metals. To assess the selectivity of this compound, the detection protocol should be repeated in the presence of a fixed concentration of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Fe³⁺). A minimal change in the analytical signal in the presence of these ions indicates high selectivity for the target metal.
Conclusion and Future Perspectives
This compound presents a promising and versatile platform for the development of simple, rapid, and sensitive methods for the detection of a variety of heavy metal ions. The straightforward synthesis and the tunable nature of its derivatives open up avenues for creating a new generation of highly selective and sensitive chemosensors. Future work should focus on the immobilization of this compound onto solid supports to create portable and reusable sensor devices for on-site environmental monitoring. Further detailed studies into the coordination chemistry and the influence of different functional groups on the benzoic acid ring will undoubtedly lead to the rational design of even more effective heavy metal sensors.
References
-
N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions (RSC Publishing). [Link]
-
A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. PubMed. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. [Link]
-
Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC. [Link]
-
Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. PMC. [Link]
-
General structure of metal thiourea complex. ResearchGate. [Link]
-
Novel Thiourea-Based Chemosensor for Ultrasensitive and Selective Detection of Hg. ResearchGate. [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC. [Link]
-
Novel Thiourea-Based Chemosensor for Ultrasensitive and Selective Detection of Hg2+. PubMed. [Link]
-
Studies on the coordination chemistry of functionalised thiourea ligands. University of Auckland Library. [Link]
-
Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. Oman Journal for Chemistry. [Link]
-
Selective colorimetric sensor for Hg2+ ions using a mixture of thiourea derivatives and gold nanoparticles stabilized with adenosine triphosphate. PubMed. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. ResearchGate. [Link]
-
A Highly Selective and Sensitive Sequential Recognition Probe Zn2+ and H2PO4− Based on Chiral Thiourea Schiff Base. PubMed Central. [Link]
-
Synthesis, structural analysis, DFT study, antioxidant activity of metal complexes of N-substituted thiourea. ResearchGate. [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC. [Link]
-
Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review. PubMed. [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. [Link]
-
Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. EVERGREEN Joint Journal of Novel Carbon Resource Sciences & Green Asia Strategy. [Link]
-
Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. PubMed Central. [Link]
-
Thiourea Derivatives As Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. ResearchGate. [Link]
-
Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. ResearchGate. [Link]
- CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid.
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. ResearchGate. [Link]
-
Highly sensitive 'naked-eye' colorimetric detection of thiourea using gold nanoparticles. Analytical Methods (RSC Publishing). [Link]
-
Heavy metal ion sensing strategies using fluorophores for environmental remediation. ScienceDirect. [Link]
-
Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers. [Link]
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Application Notes and Protocols for 2-Thioureidobenzoic Acid as a Corrosion Inhibitor
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering on the utilization of 2-Thioureidobenzoic acid as a corrosion inhibitor. This document outlines the synthesis of this compound, its mechanism of action, and detailed protocols for its application and performance evaluation on metallic substrates, particularly mild steel in acidic environments. The methodologies covered include gravimetric analysis, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy, and surface characterization methods. Furthermore, the role of quantum chemical calculations in understanding the inhibitor's efficacy at a molecular level is discussed.
Introduction: The Rationale for this compound as a Corrosion Inhibitor
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries.[1] The use of organic corrosion inhibitors is a highly effective and practical method for mitigating corrosion, especially in acidic media commonly used for industrial cleaning, pickling, and oil well acidizing.[2]
This compound is a promising corrosion inhibitor due to its unique molecular structure. It combines the functionalities of both thiourea and benzoic acid. Thiourea and its derivatives are well-established corrosion inhibitors, primarily because of the presence of sulfur (S) and nitrogen (N) atoms.[1][3] These heteroatoms possess lone pairs of electrons, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier.[4] The presence of a phenyl ring and a carboxylic acid group in this compound can further enhance its adsorption and solubility characteristics in corrosive media.
Synthesis of this compound
A reliable method for synthesizing this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The general principle is the conversion of the amino group into a thiourea moiety. This can be achieved by first converting the corresponding benzoic acid to a benzoyl isothiocyanate, which then reacts with an amine.[5]
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonium thiocyanate (NH₄SCN)
-
Anhydrous acetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Preparation of 2-Carboxybenzoyl Isothiocyanate (Intermediate):
-
In a round-bottom flask, suspend 2-aminobenzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours to convert the carboxylic acid to an acyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting 2-aminobenzoyl chloride, add a solution of ammonium thiocyanate in anhydrous acetone.
-
Stir the reaction mixture at room temperature for 4-6 hours. The intermediate, 2-carboxybenzoyl isothiocyanate, is formed in situ.
-
-
Formation of this compound:
-
To the acetone solution containing the isothiocyanate intermediate, slowly add a stoichiometric amount of aqueous ammonia with vigorous stirring.
-
Continue stirring for another 2-3 hours at room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold distilled water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.
-
Mechanism of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion.[6] This adsorption process can occur through a combination of physisorption and chemisorption.
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involves the sharing of electrons between the heteroatoms (S and N) of the thiourea group and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[2] The presence of the phenyl ring can also contribute to the adsorption through π-electron interactions with the metal surface.
The inhibitor forms a protective film that isolates the metal from the corrosive environment, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Therefore, this compound is expected to act as a mixed-type inhibitor.[1]
Caption: Proposed mechanism of corrosion inhibition by this compound.
Application and Performance Evaluation Protocols
The following protocols provide a systematic approach to evaluating the corrosion inhibition performance of this compound.
Preparation of Materials
Protocol 4.1.1: Metal Specimen Preparation
-
Cut mild steel specimens into desired dimensions (e.g., 2 cm x 2 cm x 0.1 cm for weight loss and surface analysis, or a rod with an exposed area of 1 cm² for electrochemical tests).
-
Mechanically polish the specimens using a series of emery papers of decreasing grit size (e.g., 200, 400, 600, 800, 1200).
-
Rinse the polished specimens with distilled water, followed by degreasing with acetone.
-
Dry the specimens in a stream of warm air and store them in a desiccator prior to use.
Protocol 4.1.2: Solution Preparation
-
Prepare the corrosive medium, typically 1 M HCl or 0.5 M H₂SO₄, by diluting the concentrated acid with distilled water.[7]
-
Prepare a stock solution of this compound in the corrosive medium.
-
Prepare a range of inhibitor concentrations (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution with the corrosive medium.
Caption: General experimental workflow for inhibitor evaluation.
Weight Loss Method
This gravimetric method provides a straightforward determination of the corrosion rate.
Protocol 4.2.1: Gravimetric Analysis
-
Weigh the prepared mild steel specimens accurately (W₁).
-
Immerse the specimens in beakers containing the corrosive solution with and without different concentrations of the inhibitor.
-
Maintain the beakers at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).
-
After the immersion period, retrieve the specimens, rinse them with distilled water, clean with a soft brush to remove corrosion products, rinse again with acetone, and dry.
-
Weigh the specimens again (W₂).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
ΔW = Weight loss (W₁ - W₂) in grams
-
A = Surface area of the specimen in cm²
-
T = Immersion time in hours
-
D = Density of mild steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of the inhibitor
-
CRᵢ = Corrosion rate in the presence of the inhibitor
-
Electrochemical Measurements
Electrochemical tests offer rapid and detailed insights into the corrosion inhibition mechanism.[8]
Protocol 4.3.1: Potentiodynamic Polarization (PDP)
-
Use a three-electrode cell setup: the mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting Tafel curves (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Icorr₀ = Corrosion current density without inhibitor
-
Icorrᵢ = Corrosion current density with inhibitor
-
Protocol 4.3.2: Electrochemical Impedance Spectroscopy (EIS)
-
Use the same three-electrode setup as for PDP.
-
After OCP stabilization, apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance without inhibitor
-
Rctᵢ = Charge transfer resistance with inhibitor
-
Surface Analysis Techniques
These techniques are crucial for visualizing the surface morphology and confirming the formation of a protective inhibitor film.
Protocol 4.4.1: Scanning Electron Microscopy (SEM)
-
Immerse mild steel specimens in the corrosive solution with and without the inhibitor for a specified period.
-
Retrieve, rinse, and dry the specimens.
-
Mount the specimens on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology under the SEM to observe the extent of corrosion damage.
Protocol 4.4.2: Atomic Force Microscopy (AFM)
-
Follow the same initial steps as for SEM (specimen immersion and preparation).
-
Analyze the surface topography using an AFM to obtain high-resolution 3D images and quantitative data on surface roughness.
Protocol 4.4.3: X-ray Photoelectron Spectroscopy (XPS)
-
Prepare specimens as in the SEM protocol.
-
Analyze the surface elemental composition and chemical states using XPS to identify the presence of elements from the inhibitor molecule (S, N) and their interaction with the metal surface.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Weight Loss Data and Inhibition Efficiency
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||||
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Table 3: Electrochemical Impedance Spectroscopy Parameters
| Inhibitor Conc. (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
Theoretical Validation: Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational tool to correlate the molecular structure of an inhibitor with its performance.[3] By calculating parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (µ), one can predict the adsorption behavior and reactivity of the inhibitor molecule. Generally, a higher E_HOMO and lower E_LUMO (and thus a smaller ΔE) indicate a higher reactivity and better inhibition efficiency.
References
- K. Venkata Muralidhar, V. Jain, and B. Rai, "Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies," CORROSION 2019, Nashville, Tennessee, USA, March 2019. [URL: https://onepetro.org/NACE/proceedings-abstract/CORR19/All-CORR19/NACE-2019-12965/222304]
- H. T. H. Le et al., "Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution," ACS Omega, 2019. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b01593]
- H. T. H. Le et al., "Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution," ACS Omega, 2019. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.9b01593]
- S. R. Raj et al., "Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium," Materials International, 2024. [URL: https://materials.international/index.
- R. T. Loto, C. A. Loto, and A. P. I. Popoola, "Corrosion inhibition of thiourea and thiadiazole derivatives : A Review," Journal of Materials and Environmental Science, 2012. [URL: https://www.jmaterenvironsci.com/Journal/vol3-5/Loto.pdf]
- ChemicalBook, "2-HYDROXY-4-THIOUREIDO-BENZOIC ACID synthesis." [URL: https://www.chemicalbook.com/synthesis/99055-42-2.htm]
- W. I. Mortada et al., "A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples," PubMed, 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28965586/]
- A. M. M. Abdel-Hafez et al., "Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes," PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8193498/]
- M. Abdallah et al., "Investigation on the corrosion inhibition of two newly-synthesized thioureas to mild steel in 1 mol/L HCl solution," ResearchGate. [URL: https://www.researchgate.net/publication/338275211_Investigation_on_the_corrosion_inhibition_of_two_newly-synthesized_thioureas_to_mild_steel_in_1_molL_HCl_solution]
- S. A. G. de Souza and S. A. S. da-Silva, "CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE," IJAET. [URL: https://www.ijaet.org/media/03I11/IJAET0311103.pdf]
- Pianeta Chimica, "Preparation of 2-iodo benzoic acid." [URL: https://www.pianetachimica.it/didattica/documenti/preparazione_di_acido_2_iodobenzoico_en.pdf]
- A. S. More, "corrosion inhibition analysis of mild steel in various acid medium by amide (-conh 2 ) group of organic compounds," ResearchGate, 2022. [URL: https://www.researchgate.net/publication/359203874_CORROSION_INHIBITION_ANALYSIS_OF_MILD_STEEL_IN_VARIOUS_ACID_MEDIUM_BY_AMIDE_-CONH_2_GROUP_OF_ORGANIC_COMPOUNDS]
- ChemScene, "99055-42-2 | 2-Hydroxy-4-thioureidobenzoic acid." [URL: https://www.chemscene.com/products/2-Hydroxy-4-thioureidobenzoic-acid_99055-42-2.html]
- Google Patents, "CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid." [URL: https://patents.google.
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- Goa University, "ortho and para-aminobenzoic acids." [URL: https://www.unigoa.ac.in/uploads/files/7_List_of_publications/Int_Journal/2001/ortho_and_para_aminobenzoic_acids.pdf]
- Prime Scholars, "2-Benzoyl pyridine: An inhibitor for mild steel corrosion in hydrochloric acid solution." [URL: https://www.primescholars.com/articles/2benzoyl-pyridine-an-inhibitor-for-mild-steel-corrosion-in-hydrochloric-acid-solution.pdf]
- Texium, "Preparation of 2-iodobenzoic acid," 2018. [URL: https://texium.
- Chemistry Online, "Synthesis of 2-aminobenzoic acid (anthranilic acid)," 2022. [URL: https://www.chemistry-online.net/synthesis-of-2-aminobenzoic-acid-anthranilic-acid/]
- Diva, "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." [URL: https://www.diva-portal.org/smash/get/diva2:20448/FULLTEXT01.pdf]
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2-Thioureidobenzoic acid as a ligand for complexometric titration
This compound presents a promising new avenue for the complexometric determination of metal ions. Its unique structural features suggest the formation of stable metal complexes, a prerequisite for successful titrimetric analysis. The protocol outlined in this application note provides a solid foundation for further research and development of methods based on this versatile ligand. While the presented protocol is theoretical, it is firmly grounded in the established principles of coordination chemistry and analytical science. [1][2][3][4][5][6][9][10][11][12][13]
References
- Versatile coordination behavior of N,N-di(alkyl/aryl)-N′-benzoylthiourea ligands: Synthesis, crystal structure and cytotoxicity of palladium(II) complexes. Inorganica Chimica Acta. (2011).
- An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Cardiff University.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules. (2024).
- A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Journal of Trace Elements in Medicine and Biology. (2017).
- Coordination Chemistry of Organoruthenium Compounds with Benzoylthiourea Ligands and their Biological Properties. Chemistry – An Asian Journal. (2019).
- Coordination Chemistry of Organoruthenium Compounds with Benzoylthiourea Ligands and their Biological Properties. ResearchGate. (2019).
- A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac. ZORA. (2014).
- Stability constants for the complexes. ResearchGate.
- A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. ResearchGate. (2017).
- Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. (2017).
- 2-HYDROXY-4-THIOUREIDO-BENZOIC ACID synthesis. ChemicalBook.
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules. (2022).
- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Pharmaceuticals. (2022).
- Stability constants of complexes. Wikipedia.
- Public formula of thiourea derivatives. ResearchGate.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. (2011).
- Synthesis of new thiourea derivatives and metal complexes. KSU BAP.
- 2-Hydroxy-4-thioureidobenzoic acid. ChemScene.
- Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. Molecules. (2020).
- 2-Hydroxy-5-thioureido-benzoic acid. ChemScene.
- 2-Iodobenzoic acid: properties and applications in organic synthesis. ChemicalBook. (2023).
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed.
- HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography.
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High-performance liquid chromatography (HPLC) method for 2-Thioureidobenzoic acid analysis
Abstract
This application note details a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Thioureidobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this protocol provides a comprehensive guide from sample preparation to chromatographic analysis. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and high throughput. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles, and the protocol is structured to be self-validating in accordance with international guidelines.
Introduction
This compound is a molecule of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active compounds. Accurate and reliable quantification of this compound is crucial for purity assessments, stability studies, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The choices of stationary phase, mobile phase, and detection parameters are grounded in the physicochemical properties of the analyte and established chromatographic principles to ensure a robust and reliable separation.
Physicochemical Properties of this compound
Understanding the properties of this compound is fundamental to developing a successful HPLC method. As a derivative of benzoic acid, it is an acidic and polar compound. The pKa of benzoic acid is approximately 4.2.[2] The thioureido group will also influence the overall polarity and acidity. The aromatic ring provides a chromophore, allowing for UV detection. The UV absorption spectrum of benzoic acid in an acidic mobile phase shows a maximum absorbance at approximately 230 nm and a secondary peak around 274 nm.[3][4] For this method, a detection wavelength of 230 nm is selected to maximize sensitivity.
Experimental
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds.[6]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
-
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation. A reversed-phase mode is chosen due to the polar acidic nature of the analyte.[6]
Table 1: Optimized HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for a wide range of compounds, including polar and non-polar analytes.[6] |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls the retention time. The acidic pH (adjusted with phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the non-polar stationary phase.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Based on the UV absorbance of the benzoic acid chromophore, this wavelength provides high sensitivity.[3][4] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 400 mL of acetonitrile with 600 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL. Further dilutions can be made using the mobile phase to prepare working standard solutions.
-
Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range.
Protocol: Step-by-Step HPLC Analysis
-
System Preparation:
-
Ensure the HPLC system is properly set up and all components are functioning correctly.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.[5][9]
-
Inject the working standard solution (e.g., 10 µg/mL) five times.
-
The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
-
-
Calibration Curve:
-
Prepare a series of at least five calibration standards by diluting the stock standard solution with the mobile phase.
-
Inject each calibration standard in duplicate.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Method Validation
This HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Analyte-Stationary Phase Interaction
Caption: Interaction of this compound with the C18 stationary phase.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for method implementation and any further optimization that may be required for specific sample matrices.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
Waters. Waters Column Selection Guide for Polar Compounds. [Link]
-
National Center for Biotechnology Information. Benzoic acid, p-(2-thioureido)-, 2-(diethylaminoethyl) ester. PubChem Compound Summary for CID 3032754. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Maxi Scientific. How to Select the Proper HPLC Column for Your Application. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
SpectraBase. p-(2-Thioureido)benzoic acid. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
National Center for Biotechnology Information. 2,3,5-Triiodobenzoic acid. PubChem Compound Summary for CID 6948. [Link]
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5489-5500. [Link]
-
U.S. Food and Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]
-
ResearchGate. Experimental UV spectra of benzoic acid derivatives. [Link]
-
Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6(5), 429-436. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of 2-Thioureidobenzoic Acid Derivatives for Enzyme Inhibition
Introduction: The Therapeutic Potential of the 2-Thioureidobenzoic Acid Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can effectively and selectively interact with biological targets is of paramount importance. The thiourea moiety is a versatile functional group that has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2][3] When incorporated into a benzoic acid framework, specifically at the 2-position, the resulting this compound derivatives present a unique structural motif with significant potential for enzyme inhibition.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and evaluation of this compound derivatives as enzyme inhibitors. We will delve into the rationale behind the synthetic strategy, provide a detailed, step-by-step protocol, and outline a robust method for assessing their inhibitory activity against a representative enzyme, carbonic anhydrase.[2] The protocols described herein are designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying chemical and biological principles.
Scientific Rationale: Why this compound Derivatives?
The this compound scaffold is an attractive candidate for enzyme inhibition for several key reasons:
-
Bidentate Chelation: The ortho-positioning of the carboxylic acid and the thiourea group allows for potential bidentate chelation of metal ions within an enzyme's active site. Many enzymes, such as carbonic anhydrases, are metalloenzymes, and this chelation can lead to potent inhibition.[2]
-
Hydrogen Bonding Capabilities: The thiourea moiety possesses both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S), enabling strong interactions with amino acid residues in the enzyme's active site.[3]
-
Structural Rigidity and Planarity: The aromatic ring provides a rigid scaffold, which can aid in pre-organizing the molecule for optimal binding to the target enzyme, a desirable trait in rational drug design.[5]
-
Modularity for Structure-Activity Relationship (SAR) Studies: The synthetic route allows for the facile introduction of a wide variety of substituents on the terminal nitrogen of the thiourea group, enabling systematic exploration of the structure-activity relationship to optimize potency and selectivity.[6]
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound derivatives is typically achieved through a two-step process, starting from the readily available 2-aminobenzoic acid (anthranilic acid). The following protocol details the synthesis of a representative derivative, 2-(3-phenylthioureido)benzoic acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-(3-phenylthioureido)benzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Aminobenzoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Thiophosgene | 97% | Acros Organics |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Aniline | 99.5% | Alfa Aesar |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR Chemicals |
| Diethyl ether | ACS Grade | J.T. Baker |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | BDH Chemicals |
Protocol: Synthesis of 2-(3-Phenylthioureido)benzoic Acid
Step 1: Synthesis of 2-Isothiocyanatobenzoic Acid [4]
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 2-aminobenzoic acid (5.0 g, 36.5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (50 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (3.1 mL, 40.1 mmol) in 20 mL of water dropwise from the dropping funnel over 30 minutes. The orange color of the thiophosgene should dissipate, indicating its consumption.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up: Filter the resulting solid precipitate and wash it thoroughly with cold water to remove any unreacted starting material and acid.
-
Drying: Dry the solid product under vacuum to yield 2-isothiocyanatobenzoic acid as a solid. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of 2-(3-Phenylthioureido)benzoic Acid [2]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 2-isothiocyanatobenzoic acid (from Step 1) in 50 mL of ethanol.
-
Addition of Amine: To this solution, add aniline (3.4 g, 36.5 mmol) dropwise with stirring at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate = 1:1) until the starting materials are consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(3-phenylthioureido)benzoic acid as a crystalline solid.
-
Characterization: Characterize the final product by melting point, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its identity and purity.[2]
Enzyme Inhibition Studies: Carbonic Anhydrase as a Model System
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in various physiological processes, and their inhibition has therapeutic applications.[2] The following protocol outlines an in vitro assay to determine the inhibitory potential of the synthesized this compound derivatives against human carbonic anhydrase II (hCA II).
Enzyme Inhibition Assay Workflow
Caption: Workflow for the carbonic anhydrase inhibition assay.
Materials and Reagents
| Reagent/Material | Concentration/Grade | Supplier (Example) |
| Human Carbonic Anhydrase II (hCA II) | ≥95% (SDS-PAGE) | Sigma-Aldrich |
| p-Nitrophenyl acetate (p-NPA) | ≥98% | Acros Organics |
| Tris-HCl buffer | 50 mM, pH 7.4 | Prepared in-house |
| Dimethyl sulfoxide (DMSO) | ACS Grade | Fisher Scientific |
| Acetazolamide (Standard Inhibitor) | ≥99% | Sigma-Aldrich |
| 96-well microplates | Clear, flat-bottom | Corning |
Protocol: hCA II Inhibition Assay
-
Preparation of Solutions:
-
Tris-HCl Buffer (50 mM, pH 7.4): Prepare and adjust the pH accurately.
-
hCA II Solution (1 µM): Dissolve hCA II in Tris-HCl buffer. Aliquot and store at -20 °C.
-
p-NPA Substrate (10 mM): Dissolve p-nitrophenyl acetate in acetonitrile.
-
Inhibitor Stock Solutions (10 mM): Dissolve the synthesized this compound derivatives and the standard inhibitor (acetazolamide) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of Tris-HCl buffer (50 mM, pH 7.4)
-
20 µL of the test compound solution at various concentrations (prepared by serial dilution of the stock solution in DMSO). For the control, add 20 µL of DMSO.
-
20 µL of hCA II solution (1 µM).
-
-
Mix gently and pre-incubate the plate at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA substrate solution (10 mM) to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 400 nm using a microplate reader.
-
Continue to record the absorbance every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.[1]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.[1]
-
Expected Results and Interpretation
The synthesized this compound derivatives are expected to exhibit inhibitory activity against hCA II. The potency of the inhibition will be reflected in the IC₅₀ value, with lower values indicating more potent inhibition.[1] A comparison of the IC₅₀ values of different derivatives will provide insights into the structure-activity relationship. For instance, the nature of the substituent on the phenyl ring of the thiourea moiety (electron-donating vs. electron-withdrawing) can significantly influence the inhibitory activity.[6]
Mechanism of Enzyme Inhibition: A Plausible Model
The inhibitory action of this compound derivatives on metalloenzymes like carbonic anhydrase is believed to involve the coordination of the thiourea and/or carboxylate groups to the metal ion in the active site. Molecular docking studies often support this hypothesis, showing the inhibitor binding in close proximity to the catalytic metal ion.[2]
Hypothesized Inhibition Mechanism Diagram
Caption: Hypothesized chelation of the active site zinc ion by a this compound derivative.
Conclusion and Future Directions
This application note provides a robust framework for the synthesis and enzymatic evaluation of this compound derivatives. The modular nature of the synthesis allows for the creation of a diverse library of compounds for SAR studies, which can lead to the identification of potent and selective enzyme inhibitors. Future work could involve expanding the panel of enzymes to be tested, performing kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive), and conducting in silico molecular docking to further refine the understanding of the inhibitor-enzyme interactions. These efforts will contribute to the development of novel therapeutic agents based on the versatile this compound scaffold.
References
-
Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. Available at: [Link]
-
Zafar, H., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Molecules, 27(24), 8968. Available at: [Link]
-
Wang, C., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 240, 114577. Available at: [Link]
-
Suzana, et al. (2023). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education, 24(2), 71-77. Available at: [Link]
-
Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. ResearchGate. Available at: [Link]
-
G-Man, V., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available at: [Link]
-
Xu, K., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5460, Thiophosgene. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 222, Aniline. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Anthranilic acid. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1984, Carbonic anhydrase. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1986, Acetazolamide. Available at: [Link]
-
Wang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1265-1277. Available at: [Link]
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- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thioureidobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Thioureidobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to address the common challenges encountered in this synthetic route.
I. Overview of the Synthesis
The synthesis of this compound and its derivatives is a critical process in the development of various pharmacologically active compounds. A common and effective method involves the reaction of an aminobenzoic acid with a thiocyanate source or the reaction of an isothiocyanate with an amine. For the purpose of this guide, we will focus on the prevalent laboratory-scale synthesis starting from anthranilic acid (2-aminobenzoic acid).
Core Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of anthranilic acid on a thiocarbonyl compound. A widely used method is the reaction with ammonium thiocyanate in the presence of an acid catalyst, which proceeds through an in-situ generated isothiocyanic acid intermediate.
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A lower than expected yield is one of the most common challenges. Several factors can contribute to this issue.[1][2]
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol Adjustment |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. The formation of the thiourea linkage can be slow at lower temperatures.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. Gentle heating can often drive the reaction to completion.[2] |
| Purity of Reagents | Impurities in the starting materials, particularly anthranilic acid or the thiocyanate source, can lead to side reactions or inhibit the desired transformation. Moisture is a common culprit that can hydrolyze intermediates.[1][2] | Use high-purity, dry reagents and solvents. Ensure anthranilic acid is pure and the ammonium thiocyanate is anhydrous. Dry solvents before use if necessary. |
| Suboptimal pH | The reaction is acid-catalyzed. If the pH is too high, the concentration of the reactive isothiocyanic acid intermediate will be low. Conversely, a pH that is too low can lead to the protonation of the amine on anthranilic acid, reducing its nucleophilicity. | Optimize the amount of acid catalyst. A common approach is to use a slight excess of a strong acid like HCl. The optimal pH should be determined empirically for your specific reaction conditions. |
| Side Product Formation | A significant side reaction is the formation of symmetrical thioureas if an isothiocyanate intermediate reacts with the starting amine.[2] | To minimize this, consider a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second amine, although this is more relevant for unsymmetrical thioureas.[2] In the case of reacting with ammonium thiocyanate, ensuring a homogenous reaction mixture and controlled temperature can help. |
Issue 2: Product Purity Concerns
Obtaining an impure product can complicate downstream applications. Identifying and mitigating the source of impurities is crucial.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol Adjustment |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted anthranilic acid in the crude product. Due to its acidic and basic functionalities, it can be challenging to separate from the desired product. | Optimize reaction conditions as described in the low yield section. For purification, recrystallization is often effective. Benzoic acid and its derivatives are typically soluble in hot water and less so in cold water.[3][4][5] |
| Formation of Byproducts | Besides symmetrical thioureas, other byproducts can form depending on the specific reagents and conditions used. For instance, if using a carbodiimide coupling agent, N-acylureas can be a byproduct.[2] | Characterize the byproduct using techniques like NMR or Mass Spectrometry to understand its structure and formation mechanism. Adjust the reaction conditions (e.g., temperature, stoichiometry) to disfavor its formation. |
| Persistent Color in Final Product | A yellow or brownish hue in the final product often indicates the presence of trace impurities, which could be oxidized species or reaction byproducts.[6] | Recrystallization with activated charcoal can be effective in removing colored impurities.[6] Ensure the product is thoroughly washed with a suitable solvent after filtration. |
| Incorrect Product Structure | In some cases, unexpected rearrangements or alternative reaction pathways can lead to an entirely different product. | Thoroughly characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity.[7] Compare the data with literature values. |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can influence the reaction rate and yield. While some procedures are performed in aqueous acidic conditions, others may benefit from an organic solvent like ethanol or acetone, which can improve the solubility of the reactants.[2] The optimal solvent should be determined based on the specific thiocyanate source and reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (anthranilic acid) and the product (this compound). The disappearance of the starting material spot is a good indication of reaction completion.
Q3: What is the best method for purifying the crude product?
A3: Recrystallization is the most common and effective method for purifying this compound.[1][3][4] Due to the presence of the carboxylic acid group, its solubility is often pH-dependent. Recrystallization from a hot solvent, such as water or an ethanol/water mixture, is typically successful.[5] If the product is highly impure, column chromatography on silica gel may be necessary.[2]
Q4: Can I use a different starting material instead of anthranilic acid?
A4: Yes, this synthetic approach is versatile and can be applied to other aminobenzoic acids to produce a variety of substituted thioureidobenzoic acids. For instance, 4-aminosalicylic acid has been used to synthesize 2-hydroxy-4-thioureidobenzoic acid.[8] However, the electronic and steric properties of the substituents on the aminobenzoic acid can affect the reaction rate and may require optimization of the reaction conditions.
Q5: Are there alternative methods for synthesizing this compound?
A5: An alternative route involves the reaction of 2-halobenzoic acids with thiophenols, which is known as the Ullmann condensation.[9] Another approach is the reaction of a corresponding benzoyl isothiocyanate with an amine.[10] The choice of method often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
IV. Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol provides a step-by-step method for the synthesis of this compound from anthranilic acid and ammonium thiocyanate.
Materials:
-
Anthranilic acid
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in a minimal amount of dilute hydrochloric acid.
-
Addition of Thiocyanate: To this solution, add a stoichiometric equivalent of ammonium thiocyanate.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the recommended time (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol for Product Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 50:50 ethanol/water).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
V. References
-
National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]
-
Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids. Retrieved from
-
PubMed. (n.d.). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Retrieved from [Link]
-
Google Patents. (n.d.). CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid. Retrieved from
-
ResearchGate. (n.d.). Reaction of compound 2 with thioureas. Retrieved from [Link]
-
Google Patents. (n.d.). US4235812A - Process for preparing thiourea dioxide. Retrieved from
-
YouTube. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed Central. Retrieved from [Link]
-
Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
-
YouTube. (2015, February 2). Purification of Benzoic Acid by Crystallization - MeitY OLabs. Retrieved from [Link]
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
-
ResearchGate. (n.d.). Optimization for the synthesis of 2 in batch. [a]. Retrieved from [Link]
Sources
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- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
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- 7. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 10. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in 2-Thioureidobenzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Thioureidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the synthesis of this compound:
Q1: What are the primary synthetic routes to this compound?
There are two principal methods for the synthesis of this compound. The first involves the reaction of 2-aminobenzoic acid (anthranilic acid) with a thiocyanate salt, such as ammonium thiocyanate, typically in an acidic medium. The second common approach is the reaction of 2-aminobenzoic acid with an appropriately substituted isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis.
Q2: I'm experiencing a significantly low yield. What are the most likely culprits?
Low yields are a frequent issue and can stem from several factors. The most common causes include incomplete reaction, degradation of starting materials or the product, and the formation of side products. Specific issues to investigate are the purity of your 2-aminobenzoic acid, the freshness and quality of the thiocyanate or isothiocyanate reagent, and ensuring anhydrous reaction conditions, as moisture can lead to unwanted side reactions.
Q3: My final product appears discolored and gives a broad melting point range. What impurities should I be looking for?
Discoloration and a wide melting point range are classic indicators of impurities. In this synthesis, common impurities can include unreacted 2-aminobenzoic acid, symmetrical diaryl thioureas formed as byproducts, and cyclized products such as 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The presence of residual solvents from the workup can also affect the melting point.
Q4: Is it possible for the this compound to cyclize during the reaction or workup?
Yes, intramolecular cyclization is a significant potential side reaction. Under acidic conditions or upon heating, the thioureido group can react with the carboxylic acid moiety to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.[1][2] Careful control of pH and temperature, particularly during the workup and purification steps, is crucial to minimize this byproduct.
In-Depth Troubleshooting Guides
Issue 1: Low Product Yield
A diminished yield of this compound is a multifaceted problem. Below is a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome. This can be due to inadequate reaction time, suboptimal temperature, or poor mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Degradation of Reagents | Isothiocyanates are susceptible to hydrolysis in the presence of moisture.[3] Ammonium thiocyanate can also degrade over time. 2-Aminobenzoic acid can oxidize, leading to colored impurities. | Use freshly opened or purified reagents. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Product Formation | As mentioned, intramolecular cyclization is a common side reaction. Another possibility is the formation of N,N'-diphenylthiourea if aniline impurities are present in the starting material. | Maintain a neutral or slightly acidic pH during the reaction and avoid excessive heat. For the workup, use cold solvents and minimize the time the product is in an acidic solution. Purify the 2-aminobenzoic acid by recrystallization if its purity is questionable. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexanes 1:1).
-
On a TLC plate, spot the starting material (2-aminobenzoic acid), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate and visualize under UV light.
-
The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Issue 2: Product Impurity
The purity of your this compound is critical for subsequent applications. Here’s how to identify and mitigate common impurities.
Common Impurities and Their Identification
| Impurity | Identification (Spectroscopic Signatures) | Mitigation Strategy |
| Unreacted 2-Aminobenzoic Acid | ¹H NMR: Characteristic aromatic protons and broad signals for the -NH₂ and -COOH protons. IR: N-H stretching bands around 3300-3500 cm⁻¹ and a C=O stretch around 1680 cm⁻¹. | Ensure the reaction goes to completion by monitoring with TLC. During workup, the product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4][5][6] |
| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | ¹H NMR: Appearance of a downfield shifted NH proton and distinct aromatic proton signals for the quinazolinone ring system. IR: Shift in the C=O stretching frequency and changes in the fingerprint region. | Avoid strongly acidic conditions and high temperatures during the reaction and workup.[1] If formed, this impurity can sometimes be separated by careful column chromatography or fractional crystallization. |
| Symmetrical Diaryl Thioureas | ¹H NMR: Absence of the carboxylic acid proton signal and a different aromatic proton integration pattern. Mass Spec: A molecular weight corresponding to the symmetrical thiourea. | This is more likely if the synthesis involves an isothiocyanate generated in situ. Ensure the stoichiometry of the reactants is correct and that the amine is added in a controlled manner. |
Purification Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry thoroughly.[4][5][6][7]
Synthesis Workflow and Troubleshooting Logic
The following diagram illustrates the general synthesis workflow and the key decision points for troubleshooting.
Caption: Synthesis and troubleshooting workflow for this compound.
Experimental Protocols
Method 1: From 2-Aminobenzoic Acid and Ammonium Thiocyanate
This method relies on the in-situ formation of an isothiocyanate intermediate from the reaction of 2-aminobenzoic acid with ammonium thiocyanate in an acidic environment.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add ammonium thiocyanate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction can take several hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate of crude this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted ammonium thiocyanate and acetic acid.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Method 2: From 2-Aminobenzoic Acid and Benzoyl Isothiocyanate
This two-step, one-pot synthesis involves the formation of N-benzoyl-N'-(2-carboxyphenyl)thiourea, followed by basic hydrolysis to yield the desired product.
Step-by-Step Procedure:
-
Preparation of Benzoyl Isothiocyanate (in situ): In a dry round-bottom flask under an inert atmosphere, dissolve ammonium thiocyanate (1 equivalent) in anhydrous acetone. Add benzoyl chloride (1 equivalent) dropwise with stirring. A precipitate of ammonium chloride will form.[8]
-
Formation of the Thiourea Derivative: To the acetone solution of benzoyl isothiocyanate, add a solution of 2-aminobenzoic acid (1 equivalent) in acetone. Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Hydrolysis: Add a solution of aqueous sodium hydroxide (2-3 equivalents) to the reaction mixture and stir at room temperature. The hydrolysis of the benzoyl group can take several hours.
-
Workup: After hydrolysis is complete, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4. The this compound will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.
References
-
Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. (2006). PubMed. Retrieved January 21, 2026, from [Link]
-
Anthranilic acid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. (2013). Journal of Agricultural and Food Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of heterocycles from anthranilic acid and its derivatives. (2024). Karolinska Institutet. Retrieved January 21, 2026, from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Journal of Molecular Structure. Retrieved January 21, 2026, from [Link]
-
Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. (2013). MDPI. Retrieved January 21, 2026, from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved January 21, 2026, from [Link]
-
Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. (2019). CSB and SJU Digital Commons. Retrieved January 21, 2026, from [Link]
- Method for preparing 2-amido-5-thiobenzoic acid. (2014). Google Patents.
-
Absorption spectra of anthranilic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
How I can synthesis 2- aminobenzothiazole. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for the preparation of aryl isothiocyanates. (1972). Google Patents.
-
Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved January 21, 2026, from [Link]
-
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]
-
A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. (2012). Arkivoc. Retrieved January 21, 2026, from [Link]
-
Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. (2013). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of thiourea. (2020). SciSpace. Retrieved January 21, 2026, from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved January 21, 2026, from [Link]
-
Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. (2014). PubMed. Retrieved January 21, 2026, from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2005). Journal of Raman Spectroscopy. Retrieved January 21, 2026, from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). University of California, Santa Cruz. Retrieved January 21, 2026, from [Link]
-
New Syntheses of Aryl isothiocyanates. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Preparation Of Carboxylic Acids By Hydrolysis Reaction. (2019). YouTube. Retrieved January 21, 2026, from [Link]
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Introduction: The Importance of Purity for 2-Thioureidobenzoic Acid
Welcome to the Technical Support Center for the purification of 2-Thioureidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for effectively purifying this compound.
This compound is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its purity is paramount, as residual impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into final drug products. This guide provides a structured approach to troubleshooting common purification challenges and offers detailed, validated protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of crude this compound.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of 2-aminobenzoic acid with a thiocyanate salt under acidic conditions. Based on this, likely impurities include:
-
Unreacted Starting Materials: Primarily 2-aminobenzoic acid.
-
Side-Reaction Byproducts: Symmetrical N,N'-diphenylthiourea derivatives can form if conditions are not carefully controlled.
-
Decomposition Products: The thiourea moiety can be thermally unstable, potentially leading to decomposition products like ammonia, hydrogen sulfide, or isothiocyanic acid under harsh heating conditions.[1]
-
Residual Solvents and Reagents: Acids and solvents used during the synthesis and work-up may persist in the crude product.
Q2: What is the most effective and scalable method for purifying this compound?
A2: Recrystallization is the most robust and widely applicable method for purifying solid organic compounds like this compound.[2] The technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A well-executed recrystallization can significantly improve purity in a single step. For highly impure samples, a preliminary acid-base extraction can be an effective pre-purification step.
Q3: How do I select the optimal solvent for recrystallization?
A3: The ideal recrystallization solvent should exhibit the following properties:
-
High solubility for this compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility for this compound at low temperatures (e.g., 0-4 °C).
-
High or very low solubility for impurities , so they either remain in the mother liquor or can be removed via hot filtration.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Given the polar nature of the carboxylic acid and thiourea groups, polar solvents are a good starting point. A mixed-solvent system, such as ethanol/water or acetic acid/water , is often highly effective.[3][4]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of methods provides the most comprehensive assessment of purity.
| Technique | Principle & Application | Advantages | Limitations |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point. Impurities depress and broaden the melting point range.[5] | Fast, inexpensive, and provides a good qualitative measure of purity. | Insensitive to small amounts of impurities. Not useful for amorphous solids. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities based on differential partitioning between a stationary and mobile phase.[6] | Highly sensitive, quantitative, and can resolve closely related impurities.[7] | Requires more expensive equipment and method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. Integration of signals can be used for quantitative analysis of the main compound versus impurities. | Provides structural confirmation and can identify unknown impurities. | Requires sophisticated instrumentation; may not detect non-proton-containing impurities. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O, N-H, C=S) and can indicate the presence of impurities with distinct functional groups. | Fast and provides functional group information. | Primarily qualitative; not ideal for quantifying purity unless specific methods are developed. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Initial Diagnosis Workflow
Caption: General troubleshooting workflow for purification issues.
Problem 1: Low Yield After Recrystallization
-
Likely Cause: Using an excessive amount of solvent is the most common reason for low recovery.[8] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Another cause is premature crystallization during a hot filtration step.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the boiling solution until the solid just dissolves.[9]
-
Slow Cooling: Allow the solution to cool slowly to room temperature undisturbed. This promotes the formation of large, pure crystals. Once at room temperature, cool further in an ice-water bath to maximize precipitation.[10]
-
Cold Solvent Wash: When collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving the product.[11]
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals
-
Likely Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also happen if the compound has a low melting point or if there are significant impurities that depress the melting point.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% more volume) to lower the saturation point.[8]
-
Induce Crystallization: As the solution cools, scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Problem 3: The Purified Product is Still Discolored (e.g., Yellow or Brown)
-
Likely Cause: The presence of highly colored, polar impurities that co-crystallize with the product. These are often polymeric or oxidized byproducts.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.
-
Boil and Filter: Swirl and gently boil the mixture for a few minutes. The charcoal will adsorb the colored impurities.[8]
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.[2][11] Collect the hot, clear filtrate and allow it to cool as usual to form decolorized crystals.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization Using a Mixed-Solvent System (Ethanol/Water)
This is often the most effective method for compounds like this compound, which have intermediate polarity.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol (the "good" solvent) required to completely dissolve the solid at a gentle boil. Use a boiling stick or magnetic stirrer to ensure even heating.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Re-clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: Workflow for mixed-solvent recrystallization.
Protocol 2: Purification via Acid-Base Extraction
This method is excellent for separating acidic compounds from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry as described previously.
Caption: Principle of acid-base extraction for purification.
References
- Vertex AI Search. (n.d.). Recrystallization 2.
- FAMU. (2016, September 27). Lab Report Recrystallization.
- Unknown Source. (n.d.). Recrystallization of Benzoic Acid.
- Unknown Source. (n.d.). The Recrystallization of Benzoic Acid.
- ChemicalBook. (n.d.). 2-HYDROXY-4-THIOUREIDO-BENZOIC ACID synthesis.
- Benchchem. (n.d.). Application Note: HPLC Analysis for Purity Determination of 2-((2-Aminophenyl)thio)benzoic Acid.
- S. El-Sattar, A., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH.
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Nitrobenzoic Acid.
- Quora. (2018, May 20). How can benzoic acid be tested for purity?
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
- Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
- Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 2-((2-Aminophenyl)thio)benzoic acid.
- ResearchGate. (2025, August 7). Theoretical study on the thermal decomposition of thiourea.
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- 11. youtube.com [youtube.com]
Side reactions to avoid during the synthesis of 2-Thioureidobenzoic acid
A Guide to Troubleshooting and Side Reaction Avoidance for Researchers and Drug Development Professionals
Core Synthesis Pathway: From Anthranilic Acid
The most prevalent and accessible route to 2-Thioureidobenzoic acid involves the reaction of anthranilic acid with an isothiocyanate, which is typically generated in situ from a thiocyanate salt (e.g., ammonium thiocyanate) under acidic conditions. The anthranilic acid first reacts to form an intermediate, which then undergoes nucleophilic attack by the amine of another anthranilic acid molecule, though the more common and direct method involves reacting an isothiocyanate with an amine.[1][2] For this specific synthesis, the key is the reaction between the amino group of anthranilic acid and a suitable thiocarbonyl source.
A common approach involves the reaction of anthranilic acid with ethoxycarbonyl isothiocyanate.[3] Another method is the direct reaction with a pre-formed isothiocyanate. The general transformation is outlined below.
Caption: General synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or my starting material remains unconsumed. What are the potential causes and solutions?
A: Low yields can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions.[4][5]
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Poor Nucleophilicity of Anthranilic Acid | The amino group of anthranilic acid is deactivated by the electron-withdrawing carboxylic acid group in the ortho position. This can slow down the nucleophilic attack on the isothiocyanate. | Ensure the reaction is run in a suitable solvent that can facilitate the reaction, and consider a moderate increase in temperature. Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating which can cause side reactions.[4] | Increased conversion to the desired product. |
| Degradation of Isothiocyanate Reagent | Isothiocyanates can be sensitive to moisture and can degrade over time. If using an in situ generation method, the conditions might not be optimal. | Use freshly prepared or purified isothiocyanate.[4] If generating in situ from ammonium thiocyanate, ensure anhydrous conditions and proper stoichiometry. | Improved yield and fewer side products related to isothiocyanate decomposition. |
| Incorrect pH / Reaction Conditions | The reaction is sensitive to pH. Highly acidic conditions may protonate the amine, reducing its nucleophilicity. Highly basic conditions can deprotonate the carboxylic acid, potentially leading to solubility issues or unwanted side reactions. | Maintain a slightly acidic to neutral pH during the reaction. If starting from anthranilic acid and ammonium thiocyanate, the reaction is typically run in the presence of an acid like HCl to generate thiocyanic acid. Careful control is needed. | Optimal reaction rate and minimized side reactions. |
Problem 2: Major Impurity Detected, Difficult to Purify
Q: I have a significant byproduct that co-elutes with my product or is difficult to remove via recrystallization. What is this impurity and how can I avoid it?
A: The most common and troublesome side reaction is the intramolecular cyclization of the this compound product, especially when exposed to heat or acidic/basic conditions.[6][7][8]
The Cyclization Side Reaction
The ortho positioning of the carboxylic acid and the thiourea moiety creates a molecule primed for intramolecular cyclization to form a 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one derivative. This reaction is often promoted by the very conditions used for the synthesis or workup.
Caption: Intramolecular cyclization side reaction.
Troubleshooting & Prevention:
-
Temperature Control: Avoid excessive heating during the reaction. Monitor the reaction closely with TLC and stop heating as soon as the starting material is consumed.
-
Mild Workup Conditions: During the workup, avoid strong acids or bases. If an acid is needed to precipitate the product, use a dilute solution and add it slowly at low temperatures (e.g., in an ice bath).
-
Purification Strategy: If the cyclized byproduct forms, it will have different polarity and solubility compared to the desired product. Recrystallization from a suitable solvent system is often effective.[9][10] Consider using a solvent mixture (e.g., ethanol/water) to exploit solubility differences. Column chromatography can also be used for separation.[5]
Problem 3: Product Decomposes During Aqueous Workup
Q: My product seems to disappear or convert to something else during acid-base extraction. Why?
A: This is likely due to the hydrolysis of the thiourea linkage. Thioureas can be unstable in the presence of strong aqueous acids or bases, especially at elevated temperatures, leading to decomposition back to the starting amine (anthranilic acid) and other degradation products.[11]
Solutions:
-
Avoid Harsh pH: Do not use concentrated acids or bases for pH adjustment. Use dilute solutions (e.g., 1M HCl, 1M NaOH) and perform extractions quickly at room temperature or below.
-
Minimize Contact Time: Do not let the product sit in acidic or basic aqueous solutions for extended periods. Proceed through the extraction and isolation steps efficiently.
-
Alternative Purification: If the product is particularly sensitive, avoid aqueous workup altogether. Instead, concentrate the reaction mixture and purify the residue directly using recrystallization or column chromatography.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A1: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to improve spot shape) to track the disappearance of the starting materials (anthranilic acid and/or the isothiocyanate) and the appearance of the product spot.
Q2: What are the ideal purification methods for this compound? A2: Recrystallization is the most common and efficient method for purification on a larger scale.[9][10] Solvents like aqueous ethanol or isopropanol are often effective. For smaller scales or to remove persistent impurities, column chromatography using silica gel is a viable option.[5]
Q3: Can I use other thiourea synthesis methods? A3: Yes, other methods for forming thioureas exist, such as using carbon disulfide with an amine.[4][12] However, this reaction proceeds through a dithiocarbamate intermediate and can sometimes be lower yielding or produce more side products, especially with a deactivated amine like anthranilic acid.[4][13] The use of a pre-formed or in situ generated isothiocyanate is generally more direct for this specific target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Anthranilic acid
-
Ammonium thiocyanate (or a suitable isothiocyanate)
-
Concentrated Hydrochloric Acid
-
Acetone (anhydrous)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid (1 equivalent) in anhydrous acetone.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred mixture. Caution: This reaction can be exothermic.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.[5]
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[9]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. (2023). Thiourea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Digital Commons @ CSB/SJU. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. Retrieved from [Link]
-
MDPI. (2020). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]
-
Journal of the American Chemical Society. (1954). The Decomposition of Thiourea in Water Solutions. Retrieved from [Link]
-
PubMed Central. (2010). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]
-
PubMed Central. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
-
PubMed. (2017). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Retrieved from [Link]
- Google Patents. (2014). CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid.
-
MDPI. (2001). Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. Retrieved from [Link]
-
Reddit. (2022). Problem with my thiourea synthesis. Retrieved from [Link]
-
Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. Retrieved from [Link]
- Google Patents. (1966). Purification of benzoic acid.
-
ResearchGate. (2014). Brønsted Acid Promoted Cyclization of Cross-Conjugated Enynones into Dihydropyran-4-ones. Retrieved from [Link]
-
MDPI. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization - MeitY OLabs. Retrieved from [Link]
-
ResearchGate. (2007). Reaction of compound 2 with thioureas. Retrieved from [Link]
-
YouTube. (2021). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Acid-Promoted Cyclization Reactions of. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. Retrieved from [Link]
-
Digital Commons @ IWU. (1986). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives | MDPI [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Refinement of Analytical Methods for 2-Thioureidobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of 2-Thioureidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Introduction: The Analytical Challenge of this compound
This compound is a molecule of interest due to its structural motifs—a benzoic acid and a thiourea group. These functional groups impart specific chemical properties that present both opportunities and challenges for analytical quantification. The carboxylic acid is ionizable, the thiourea group can chelate metals, and the overall structure is susceptible to degradation under certain conditions. Accurate and precise detection is critical, particularly when analyzing it in complex matrices such as biological fluids or reaction mixtures. This guide provides troubleshooting and frequently asked questions for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is a workhorse technique for the analysis of aromatic compounds like this compound. Its accessibility and robustness make it an ideal starting point for method development.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust baseline method for the analysis of this compound using reverse-phase HPLC.
1. Preparation of Standard Solutions: i. Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. ii. Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation: i. Reaction Mixtures: Dilute the sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection. ii. Biological Samples (e.g., Plasma): Perform a protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
3. HPLC Instrumentation and Conditions: i. Set up the HPLC system as detailed in the table below. ii. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. iii. Inject standards and samples.
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the benzene ring. A column with low silanol activity is recommended to prevent peak tailing from the carboxylic acid group[1]. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid (TFA) | The acidic modifier (TFA or formic acid) is critical. It suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form, which leads to better retention and a sharp, symmetrical peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 35 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape. |
| Detection (UV) | 220 nm or 254 nm | The benzene ring and thiourea moiety provide strong UV absorbance. A photodiode array (PDA) detector can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | This is a typical injection volume; it can be adjusted based on sample concentration and instrument sensitivity. |
Frequently Asked Questions (HPLC-UV)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing is the most common issue for acidic compounds. The primary cause is secondary interactions between the deprotonated (negatively charged) carboxylic acid group and any positively charged, active sites on the silica backbone of the column (silanols). To fix this:
-
Check Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like TFA or formic acid (0.1% is standard). This keeps the analyte in its neutral, protonated form, minimizing silanol interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups. If you are using an older column, consider upgrading.
-
Consider Sample Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.
Q2: My retention time is drifting between injections. What's the cause?
A2: Retention time instability points to a lack of equilibrium or changes in the system.
-
Column Equilibration: Ensure the column is fully equilibrated before starting your run. A stable baseline is a good indicator, but 20-30 column volumes of mobile phase is a good rule of thumb.
-
Column Temperature: Fluctuations in ambient temperature can cause drift. A column oven is essential for stable retention times.
-
Mobile Phase Composition: If you are mixing the mobile phase online with a gradient pump, ensure the pump is functioning correctly and the solvents are properly degassed. Premixing the mobile phase can sometimes resolve this issue.
Q3: I'm not seeing any peak, or the signal is very weak. What should I check?
A3: This can be an instrument, sample, or method issue. A logical troubleshooting workflow is key.
Troubleshooting Guide: Low/No Signal in HPLC-UV
Caption: Troubleshooting workflow for low or no peak signal in HPLC.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. It allows for quantification at much lower levels and provides structural confirmation.
Experimental Protocol: High-Sensitivity LC-MS/MS
This protocol is designed for quantitative analysis using an electrospray ionization (ESI) source.
1. Standard and Sample Preparation: i. Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents. The final reconstitution solvent should match the initial mobile phase conditions to ensure good peak shape.
2. LC-MS/MS Instrumentation and Conditions: i. The LC method can be similar to the HPLC-UV method, but often uses a lower flow rate and a smaller particle size column for better compatibility with the MS interface. ii. The mass spectrometer must be tuned and calibrated according to the manufacturer's guidelines. iii. Optimize the source parameters and collision energies for this compound by infusing a standard solution directly into the mass spectrometer.
Table 2: Recommended LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | A shorter column with smaller particles is suitable for fast, high-efficiency separations compatible with MS detection. |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid is a volatile buffer, making it ideal for MS applications. TFA should be avoided as it can cause significant ion suppression[2]. A gradient elution may be necessary for complex samples. |
| Flow Rate | 0.3 mL/min | A lower flow rate is optimal for ESI and improves ionization efficiency. |
| Ionization Mode | ESI Negative | The carboxylic acid group is easily deprotonated, making Electrospray Ionization (ESI) in negative mode highly efficient and the recommended choice. |
| MRM Transitions | To be determined empiricallyPrecursor Ion (Q1): [M-H]⁻Product Ion (Q3): Fragment from CID | The precursor ion will be the molecular weight minus one proton. Product ions must be determined by fragmenting the precursor in the collision cell. A common loss would be CO₂ from the carboxylic acid. |
| Source Temp. | ~350-450 °C | This must be optimized to ensure efficient desolvation without causing thermal degradation of the analyte. |
Frequently Asked Questions (LC-MS/MS)
Q1: Why should I use ESI negative mode instead of positive mode?
A1: The choice of ionization mode is dictated by the analyte's ability to accept or lose a proton. This compound has a carboxylic acid group, which is highly acidic and readily loses a proton to form a stable negative ion ([M-H]⁻). While the thiourea moiety could potentially be protonated in positive mode, the efficiency would be much lower than the deprotonation of the carboxylic acid, making negative mode the superior choice for sensitivity.
Q2: I am experiencing significant signal suppression. How can I mitigate this?
A2: Signal suppression, or matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
-
Improve Chromatographic Separation: Ensure the analyte peak is well-separated from the bulk of the matrix components. Adjusting the LC gradient can often move the analyte away from the "void volume" where many interfering species elute.
-
Enhance Sample Cleanup: A simple protein precipitation may not be sufficient. Consider using a more selective sample preparation technique like Solid Phase Extraction (SPE). A mixed-mode SPE cartridge could retain the analyte via both reverse-phase and ion-exchange mechanisms, providing a much cleaner extract.
-
Use an Internal Standard: A stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound is the ideal internal standard. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction and reliable quantification.
Q3: How do I choose the right MRM (Multiple Reaction Monitoring) transitions?
A3: MRM transitions are the foundation of a selective and sensitive LC-MS/MS assay.
-
Select the Precursor Ion: In negative mode, this will be the deprotonated molecule, [M-H]⁻.
-
Fragment the Precursor: Infuse a standard solution and perform a product ion scan. The instrument will isolate the precursor ion and fragment it at various collision energies.
-
Select Product Ions: Choose 2-3 of the most intense and stable fragment ions. The most abundant fragment is typically used for quantification (the "quantifier"), while a second fragment is used for confirmation (the "qualifier"). This ensures that the detected signal is indeed from your compound of interest.
General Analytical Workflow
Sources
Stability issues of 2-Thioureidobenzoic acid in solution
Technical Support Center: 2-Thioureidobenzoic Acid
A Guide to Understanding and Managing Solution Stability
Section 1: The Core Challenge: Understanding Structural Instability
This section delves into the fundamental chemical properties of this compound that govern its stability in solution.
Q1: What is the primary degradation pathway for this compound in solution?
The principal cause of instability for this compound in solution is its propensity to undergo intramolecular cyclization. This is a common reaction for ortho-substituted benzoic acids where the substituent contains a nucleophilic group.
Application Scientist's Insight (The "Why"): The this compound molecule contains a carboxylic acid group (-COOH) and a thiourea group (-NH-C(S)-NH₂) positioned adjacent to each other on the benzene ring. The nitrogen atom of the thiourea is nucleophilic, while the carbon atom of the carboxylic acid is electrophilic. In solution, particularly under conditions that favor the protonation of the carbonyl oxygen (like acidic pH) or deprotonation of the thiourea nitrogen (basic pH), the nitrogen atom can attack the carboxylic carbon. This intramolecular reaction leads to the formation of a six-membered ring, eliminating a molecule of water and resulting in a stable quinazoline-based derivative, specifically 2-amino-thieno[2,3-d]pyrimidin-4(3H)-one. This transformation is often irreversible and leads to a loss of the parent compound, compromising experimental accuracy. This type of cyclization is a known pathway for generating quinazoline scaffolds in synthetic chemistry.[1][2]
Caption: Intramolecular cyclization of this compound.
Section 2: Frequently Asked Questions (FAQs) on Stability Factors
Understanding the environmental factors that influence stability is critical for proper handling and storage.
Q2: How does pH affect the stability of this compound solutions?
Both acidic and basic conditions can accelerate the degradation of this compound, albeit through slightly different mechanisms. Stability is generally greatest in a neutral to slightly acidic pH range (approx. pH 4-6).
Application Scientist's Insight:
-
Acidic pH (pH < 4): In acidic solutions, the carbonyl oxygen of the carboxylic acid group can become protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophilic nitrogen of the thiourea group, thus accelerating the cyclization reaction.
-
Basic pH (pH > 8): In alkaline conditions, the nitrogen atom of the thiourea group can be deprotonated, making it a more potent nucleophile. This enhanced nucleophilicity increases the rate of attack on the carboxylate carbon, also promoting cyclization. The solubility of benzoic acid derivatives also changes significantly with pH, which can sometimes be mistaken for degradation.[3][4]
Q3: What is the impact of solvent choice on stability?
The choice of solvent is crucial. Protic solvents, especially water, can facilitate the degradation process.
Application Scientist's Insight: Protic solvents like water, methanol, or ethanol can participate in the degradation mechanism by facilitating proton transfer (acting as both proton donors and acceptors), which is a key step in the cyclization and dehydration process. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions as they are less likely to mediate the degradation. However, for biological assays requiring aqueous buffers, it is imperative to prepare fresh solutions and use them immediately. The solubility of the compound also varies significantly by solvent, with higher solubility generally observed in polar organic solvents compared to water.[5]
Q4: How does temperature influence the degradation rate?
As with most chemical reactions, the degradation of this compound is temperature-dependent. Higher temperatures significantly increase the rate of intramolecular cyclization.
Application Scientist's Insight: The Arrhenius equation dictates that reaction rates increase with temperature. For every 10°C increase, the reaction rate can approximately double. Therefore, solutions should be prepared, stored, and handled at low temperatures whenever possible. Stock solutions in aprotic solvents should be stored at -20°C or -80°C. Working solutions in aqueous buffers should be kept on ice during experiments. The influence of temperature on solubility and dissociation constants is a well-documented phenomenon for benzoic acids.[6]
Q5: Can light exposure degrade the compound?
While intramolecular cyclization is the primary concern, prolonged exposure to high-intensity light, particularly UV light, should be avoided as it can potentially induce photochemical degradation in aromatic compounds.
Application Scientist's Insight: Aromatic systems and functional groups like thiourea can absorb UV light, which can lead to the formation of reactive species. While less common than hydrolysis or cyclization, this pathway cannot be entirely dismissed without specific photostability data. As a standard best practice in drug development and research, protecting solutions from light by using amber vials or covering containers with foil is always recommended.[7]
Data Summary: Factors Affecting Stability
| Factor | Impact on Stability | Recommended Handling & Storage |
| pH | High instability at acidic (<4) and basic (>8) pH. Optimal stability at pH ~4-6. | Prepare aqueous solutions in a buffered system just prior to use. Avoid strong acids/bases. |
| Solvent | Protic solvents (water, methanol) can accelerate degradation. | Prepare stock solutions in high-purity aprotic solvents (e.g., DMSO, DMF). |
| Temperature | Higher temperatures significantly increase degradation rate. | Store stock solutions at ≤ -20°C. Keep working solutions on ice. Avoid freeze-thaw cycles. |
| Light | Potential for photochemical degradation upon prolonged exposure. | Store solutions in amber vials or protect from light with aluminum foil. |
Section 3: Troubleshooting Guide
Direct answers to common experimental problems.
Q6: My solution of this compound is showing a precipitate. What's happening?
This could be due to either poor solubility or compound degradation.
-
Check Solubility: this compound, like many benzoic acid derivatives, has limited aqueous solubility.[5][8] If you have prepared a solution in an aqueous buffer close to its solubility limit, a precipitate may form, especially if the temperature drops.
-
Suspect Degradation: The cyclized degradation product has a different chemical structure and may have lower solubility in your chosen solvent system than the parent compound, causing it to precipitate out of solution over time.
Troubleshooting Steps:
-
Prepare a fresh, saturated solution and immediately measure its concentration (e.g., by UV-Vis or HPLC).
-
Allow another sample of the same solution to stand under your experimental conditions.
-
If a precipitate forms, centrifuge it, and re-analyze the supernatant. A significant drop in the concentration of the parent compound indicates degradation.
Q7: I'm observing a change in the UV-Vis spectrum of my solution over time. What does this indicate?
A change in the UV-Vis spectrum (e.g., a shift in λ_max or a change in absorbance at a specific wavelength) is a strong indicator of chemical degradation.
Application Scientist's Insight: The parent compound, this compound, has a specific chromophore and thus a characteristic UV-Vis spectrum. The cyclized quinazoline product has a different, more conjugated ring system. This new structure will absorb light differently, leading to a new spectral profile. Monitoring the spectrum over time is a simple, non-destructive way to observe the kinetics of the degradation. For quantitative analysis, however, a more specific method like HPLC is recommended.[9][10]
Q8: My experimental results are inconsistent. Could compound instability be the cause?
Absolutely. If the concentration of your active compound is decreasing during the course of an experiment, it will lead to high variability and poor reproducibility.
Troubleshooting Steps:
-
Confirm Identity and Purity: Always ensure the starting material is of high purity.
-
Implement Stability-Aware Protocols: Prepare solutions fresh from a frozen, aprotic stock immediately before each experiment.
-
Run a Time-Course Control: In a separate vial, incubate your compound in the final experimental buffer for the full duration of your longest assay. Analyze this sample by HPLC at the end to quantify the percentage of degradation. If degradation is significant (>5-10%), the experimental protocol must be shortened, or conditions must be modified (e.g., lower temperature).
Section 4: Protocols for Stability Assessment
A validated protocol is essential for trustworthy data.
Protocol 1: Quantitative Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., in a particular buffer at a set temperature).
Caption: Workflow for a time-course stability study using HPLC.
Methodology:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating the parent this compound from its potential degradation products. A C18 column is a good starting point.
-
The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Use a PDA or UV detector set to a wavelength where the parent compound has strong absorbance (e.g., its λ_max).
-
This process should yield a validated method with good specificity.[9]
-
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a high-purity aprotic solvent like DMSO. This is your Stock Solution .
-
Dilute the Stock Solution into your chosen aqueous test buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM). This is your Test Solution .
-
-
Time-Course Analysis:
-
Time Zero (T0): Immediately after preparing the Test Solution , inject a sample onto the HPLC. The peak area of the parent compound at this time point is considered 100%.
-
Incubation: Place the vial containing the Test Solution under the desired test conditions (e.g., in a 37°C incubator), ensuring it is protected from light.
-
Subsequent Time Points (TX): At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the Test Solution and inject it into the HPLC.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent this compound peak.
-
Calculate the percentage of compound remaining at each time point using the following formula: % Remaining = (Peak Area at TX / Peak Area at T0) * 100
-
Plot % Remaining versus time to determine the degradation kinetics. Look for the appearance and growth of new peaks, which correspond to degradation products.
-
References
-
Mortada, W. I., El-Asmy, A. A., & El-Meleigy, M. A. (2018). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Journal of Trace Elements in Medicine and Biology, 45, 124-130. [Link]
-
Li, W., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Frontiers in Pharmacology, 9, 575. [Link]
-
Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology, 94(5), 1337–1345. [Link]
-
Vrchotová, B., et al. (2011). Degradation pathway of 2,4-dichlorobenzoic acid by strain Corynebacterium sepedonicum KZ-4. ResearchGate. [Link]
-
Ochekpe, N. A. (2017). Degradation Pathway. ResearchGate. [Link]
-
Goicoechea, H. C., & Olivieri, A. C. (2001). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometric Data Generated by a pH Gradient Flow Injection Technique. Journal of Agricultural and Food Chemistry, 49(12), 5651–5657. [Link]
-
Solubility of Things. (n.d.). 2,3,5-Triiodobenzoic acid. [Link]
-
Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]
-
Festa, C., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 17, 2802–2811. [Link]
-
Wang, Y., et al. (2024). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 29(5), 1084. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, p-(2-thioureido)-, 2-(diethylaminoethyl) ester. PubChem Compound Summary. [Link]
-
Liu, Y., et al. (2023). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. ResearchGate. [Link]
-
Ghosh, S., et al. (2016). Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14(pNB30), for Enhanced Degradation of 3-Nitrobenzoate. Applied and Environmental Microbiology, 82(18), 5540–5551. [Link]
-
Zylstra, G. J., & Gibson, D. T. (1989). Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa. Applied and Environmental Microbiology, 55(10), 2535–2541. [Link]
-
Li, X., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 43(11-12), 405-412. [Link]
-
Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. [Link]
-
Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link]
-
Zuber, G., et al. (1995). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 17(4), 147-161. [Link]
-
Wang, M., et al. (2022). Synthesis of Quinazoline through Ruthenium-Catalyzed Hydrogen Transfer/Annulation Reaction between 2-Nitrobenzyl Alcohol and Benzylamine. Chinese Journal of Organic Chemistry. [Link]
-
Al-Nuri, M. A. (2014). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. ResearchGate. [Link]
-
Begum, S. A., et al. (2015). Solubility of thiourea at different temperatures and pH values. ResearchGate. [Link]
-
Yadav, R. S. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. ResearchGate. [Link]
-
Al-Nuri, M. A. (2014). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 5, 656-661. [Link]
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- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
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- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
Technical Support Center: Scaling the Synthesis of 2-Thioureidobenzoic Acid
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This technical support guide is designed for researchers, chemists, and drug development professionals who are looking to transition the synthesis of 2-Thioureidobenzoic acid from bench-scale to larger, multi-gram or kilogram-scale production for research purposes. This document provides in-depth protocols, troubleshooting advice, and critical considerations for a successful and efficient scale-up.
Overview of Synthetic Strategy
The most common and direct route to this compound involves the reaction of 2-aminobenzoic acid (anthranilic acid) with a thiocyanate source. A prevalent method utilizes ammonium thiocyanate in an acidic medium to generate an in situ isothiocyanate, which is then attacked by the amino group of another molecule of anthranilic acid.
Reaction: 2-Aminobenzoic Acid + NH₄SCN → this compound
Understanding the underlying mechanism is crucial for troubleshooting and optimization. The reaction proceeds via the formation of an isothiocyanate intermediate from the reaction of 2-aminobenzoic acid with thiophosgene or a related reagent.[1] The amino group of a second molecule of 2-aminobenzoic acid then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the thiourea linkage.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during scale-up? A1: Temperature control is paramount. The formation of the thiourea can be exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions, such as the formation of unwanted byproducts or even decomposition of the product. A jacketed reactor with controlled heating and cooling is highly recommended for reactions exceeding a few grams.
Q2: My yield is significantly lower upon scaling up. What are the likely causes? A2: A drop in yield during scale-up can be attributed to several factors including inefficient mixing, poor temperature control, or issues with reagent addition.[3] On a larger scale, ensuring homogenous mixing is critical for all reactants to interact effectively. Sub-surface addition of reagents can also prevent localized high concentrations which may lead to side reactions.
Q3: What are the common impurities I should look out for? A3: Common impurities include unreacted 2-aminobenzoic acid, and potentially symmetrical diaryl thioureas if an isothiocyanate intermediate is not fully consumed by the desired amine. Depending on the workup, you might also have residual salts.
Q4: How can I best purify the final product at a larger scale? A4: Recrystallization is often the most effective and scalable method for purifying this compound.[4][5] Given its acidic nature, an acid-base workup can also be employed to remove neutral or basic impurities. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove impurities, and then re-precipitated by acidification.[6]
Experimental Protocols
Lab-Scale Synthesis (up to 10g)
This protocol is a representative method for small-scale synthesis.
Materials:
-
2-Aminobenzoic acid (1.0 eq)
-
Ammonium thiocyanate (1.2 eq)[7]
-
Hydrochloric acid (concentrated, catalytic amount)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzoic acid in ethanol.
-
Add ammonium thiocyanate to the solution.
-
Carefully add a few drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from aqueous ethanol.
Proposed Scale-Up Synthesis (100g Scale)
This protocol outlines key considerations for scaling the synthesis.
Equipment:
-
1 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Vacuum filtration apparatus (e.g., Buchner funnel).
Procedure:
-
Charge the jacketed reactor with 2-aminobenzoic acid (100 g) and ethanol.
-
Begin stirring to ensure a homogenous slurry.
-
In a separate vessel, dissolve ammonium thiocyanate (1.2 eq) in a minimal amount of water and transfer to the addition funnel.
-
Add a catalytic amount of concentrated hydrochloric acid to the reactor.
-
Set the reactor temperature to a gentle reflux.
-
Once at temperature, add the ammonium thiocyanate solution dropwise over 30-60 minutes, carefully monitoring the internal temperature.
-
Maintain the reaction at reflux, monitoring by TLC or HPLC until completion.
-
Cool the reactor to 0-5 °C. The product should precipitate.
-
Filter the product using a Buchner funnel and wash the filter cake with cold ethanol, followed by cold water.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed for the recommended duration and that the temperature is maintained at reflux. Monitor the reaction by TLC until the starting material is consumed.[8] |
| Poor quality of starting materials. | Use pure, dry reagents. Impurities in the 2-aminobenzoic acid can interfere with the reaction. | |
| Formation of Unwanted Side-Products | Localized high concentration of reagents during addition. | For scale-up, use an addition funnel and add the ammonium thiocyanate solution slowly and with vigorous stirring to ensure rapid mixing. |
| Reaction temperature too high. | Maintain strict temperature control. An excessively high temperature can lead to the formation of byproducts.[9] | |
| Difficulty with Product Isolation/Purification | Product is not precipitating from the reaction mixture. | Concentrate the reaction mixture to a smaller volume and then add cold water or an anti-solvent to induce precipitation. Seeding with a small crystal of pure product can also be effective.[10] |
| Persistent color in the final product. | The presence of colored impurities may require treatment with activated charcoal during recrystallization. Multiple recrystallizations may be necessary to obtain a pure, white product. | |
| Reaction Stalls Before Completion | Insufficient catalyst or catalyst deactivation. | Ensure the correct amount of acid catalyst is used. If the reaction stalls, a small additional charge of the catalyst may be necessary. |
Data & Parameter Summary
| Parameter | Lab-Scale (10g) | Scale-Up (100g) | Justification |
| 2-Aminobenzoic Acid | 10 g | 100 g | - |
| Ammonium Thiocyanate | 1.2 eq | 1.2 eq | A slight excess of the thiocyanate source ensures complete conversion of the limiting reagent. |
| Solvent Volume | ~100 mL Ethanol | ~1 L Ethanol | A solvent volume of ~10 mL/g of starting material is a good starting point for maintaining a stirrable slurry. |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~78 °C) | Reflux temperature provides sufficient energy for the reaction to proceed at a reasonable rate without significant byproduct formation. |
| Addition Time | All at once | 30-60 minutes | Controlled addition at scale is crucial for managing potential exotherms and preventing localized high concentrations of reagents. |
Visualizing the Workflow
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Scale-Up Workflow
Caption: A logical workflow for the scale-up synthesis process.
References
-
ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved from [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route for obtaining p-isothiocyanate benzoic acid (2). Retrieved from [Link]
-
Mortada, W. I., Aly, M. M., & El-Asmy, A. A. (2017). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Journal of Trace Elements in Medicine and Biology, 44, 23-29. Retrieved from [Link]
- Google Patents. (n.d.). CN103739533A - Method for preparing 2-amido-5-thiobenzoic acid.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
-
Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research, 77(2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
Wikipedia. (n.d.). Ammonium thiocyanate. Retrieved from [Link]
-
MDPI. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Marine Drugs, 19(4), 198. Retrieved from [Link]
-
Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [Link]
-
Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). Retrieved from [Link]
-
YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale‐up synthesis of (S,Ra)‐2 a and (S,Ra)‐2 s. Retrieved from [Link]
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Validation & Comparative
A-Senior-Application-Scientist-s-Guide-to-Validating-the-Structure-of-2-Thioureidobenzoic-Acid-using-2D-NMR
A Senior Application Scientist's Guide to Validating the Structure of 2-Thioureidobenzoic Acid using 2D NMR
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like this compound, a multifaceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth, experience-driven walkthrough of how to leverage the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively validate the structure of this compound. We will explore the "why" behind the experimental choices, compare this methodology with other techniques, and provide detailed protocols for execution.
The Molecule in Question: this compound
This compound (C₈H₈N₂O₃S) is a small organic molecule with potential applications in medicinal chemistry.[1][2] Its structure, characterized by a substituted benzoic acid core, presents a compelling case for the application of advanced NMR techniques for full structural elucidation.
Molecular Structure:
Note: The exact substitution pattern on the benzoic acid ring is what we aim to confirm.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues about the chemical environment of protons and carbons, complex molecules often yield overcrowded spectra where signals overlap.[3][4] 2D NMR spectroscopy overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei and allowing for a definitive piecing together of the molecular puzzle.[5][6]
For this compound, a combination of the following 2D NMR experiments provides a robust validation workflow:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out the proton-proton networks within the aromatic ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This allows for the unambiguous assignment of carbon signals.[6][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two to four bonds apart. This is the key experiment for connecting the different fragments of the molecule, such as the aromatic ring, the carboxylic acid group, and the thiourea moiety.[8][9][10]
A Step-by-Step Guide to Structural Validation using 2D NMR
This section outlines the logical flow for acquiring and interpreting 2D NMR data for this compound.
Step 1: Sample Preparation - The Foundation of Quality Data
The quality of your NMR data is directly dependent on meticulous sample preparation.[11][12]
Protocol:
-
Weighing the Sample: Accurately weigh 15-25 mg of this compound. Higher concentrations are generally required for 2D experiments to achieve an adequate signal-to-noise ratio in a reasonable time.[13]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar molecules like this.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube.[14]
-
Homogenization: Ensure the solution is homogeneous.
Step 2: Data Acquisition - A Multi-experiment Approach
The following workflow illustrates the sequence of NMR experiments and the rationale behind each.
Figure 1: A workflow for the structural elucidation of this compound using 1D and 2D NMR.
Step 3: Spectral Interpretation - Connecting the Dots
1. ¹H NMR Analysis:
-
Aromatic Protons: Expect a complex splitting pattern in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will dictate the multiplicity of these signals.[15]
-
Amine and Carboxylic Acid Protons: The NH and OH protons will likely appear as broad singlets and their chemical shifts can be concentration and temperature-dependent. The carboxylic acid proton is expected to be significantly downfield (10-14 ppm).[16]
2. ¹³C NMR and DEPT Analysis:
-
Identify the number of unique carbon environments.
-
The DEPT (Distortionless Enhancement by Polarization Transfer) experiment will differentiate between CH, CH₂, and CH₃ groups, which is useful for confirming assignments.
3. 2D COSY Analysis:
-
Look for cross-peaks that indicate which aromatic protons are adjacent to each other. This will allow you to trace the connectivity around the benzene ring.
4. 2D HSQC Analysis:
-
Each cross-peak in the HSQC spectrum directly links a proton to its attached carbon. This is a powerful tool for assigning the carbon signals of the aromatic ring.
5. 2D HMBC Analysis - The Final Piece of the Puzzle:
-
This is the most critical experiment for confirming the overall structure. Look for key long-range correlations:
-
Correlations from the aromatic protons to the carbonyl carbon of the carboxylic acid group.
-
Correlations from the aromatic protons to the carbon of the thiourea group.
-
Correlations from the NH proton of the thiourea group to adjacent aromatic carbons.
-
Expected NMR Data Summary:
| Experiment | Expected Correlations for this compound | Purpose |
| COSY | Cross-peaks between adjacent aromatic protons. | Establishes the proton connectivity on the benzene ring. |
| HSQC | Cross-peaks between each aromatic proton and its directly attached carbon. | Assigns the protonated aromatic carbons. |
| HMBC | - Aromatic protons to the carboxylic carbon.- Aromatic protons to the thiourea carbon.- NH proton to nearby aromatic carbons. | Confirms the positions of the substituents on the benzene ring and links all molecular fragments. |
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques.
| Technique | Strengths | Limitations | Role in Validation |
| 2D NMR Spectroscopy | Provides detailed connectivity information, allowing for unambiguous structure determination in solution. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and interpret data. | Primary method for determining the complete covalent structure. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight information and fragmentation patterns that can suggest structural motifs. | Does not provide information on the connectivity of atoms. Isomers can be difficult to distinguish. | Confirms the molecular formula and can provide supporting evidence for the proposed structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Quickly identifies the presence of key functional groups (e.g., C=O, N-H, O-H). | Does not provide detailed information about the carbon skeleton or the connectivity of functional groups. | Confirms the presence of expected functional groups. |
| Single-Crystal X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | Requires a high-quality single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state conformation. | The "gold standard" for absolute structure determination, when applicable. |
Conclusion
The structural validation of novel molecules like this compound demands a rigorous and multi-faceted analytical approach. 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, stands out as the most powerful technique for elucidating the complete covalent structure in solution. By systematically acquiring and interpreting these spectra, researchers can confidently piece together the molecular puzzle, ensuring the integrity of their findings and paving the way for further investigation into the compound's properties and potential applications. When combined with data from other techniques such as mass spectrometry and FT-IR, a truly comprehensive and irrefutable structural assignment can be achieved.
References
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- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- NMR. (n.d.). 4. Sample preparation and pre-acquisition activities.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
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A Comparative Analysis of 2-Thioureidobenzoic Acid and Other Thiourea Derivatives in Antimicrobial Applications
A Technical Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide provides a detailed comparative analysis of 2-thioureidobenzoic acid and other thiourea derivatives, focusing on their antimicrobial efficacy, structure-activity relationships, and underlying mechanisms of action.
The Thiourea Scaffold: A Versatile Pharmacophore
The thiourea core, characterized by the NC(=S)N linkage, is a highly versatile pharmacophore. Its biological activity is significantly influenced by the nature of the substituents attached to its nitrogen atoms.[3] The presence of the thiocarbonyl group and the two nitrogen atoms allows for multiple points of interaction with biological targets, contributing to their diverse pharmacological effects.[3] Modifications to the aromatic or aliphatic side chains can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its antimicrobial potency and spectrum.[3][4]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial activity of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for this compound derivatives and a selection of other thiourea compounds against various microbial strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [5][6] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [5][6] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | >1024 | [5][6] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | >1024 | [5][6] |
| 2-(4-methylphenoxymethyl)benzoic acid thioureides | P. aeruginosa | 31.5 - 250 | [7] |
| 2-(4-methylphenoxymethyl)benzoic acid thioureides | C. albicans | 15.6 - 62.5 | [7] |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Various bacteria and fungi | 3.9 - 250 | [8] |
Table 2: Antimicrobial Activity of Other Thiourea Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | S. aureus | 4 - 32 | [9] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | Methicillin-resistant S. aureus (MRSA) | 4 - 64 | [9] |
| TD4 (a specific thiourea derivative) | Methicillin-susceptible S. aureus (MSSA) | 2 | [10] |
| TD4 (a specific thiourea derivative) | Methicillin-resistant S. aureus (MRSA) | 2 | [10] |
| Thiourea derivatives with 4-arylthiazoles and D-glucose moiety | S. aureus | 0.78 - 3.125 | [11] |
| Thiourea derivatives with 6-carboalkoxybenzo[d]thiazole and D-glucose moieties | Gram-positive and Gram-negative bacteria | Comparable to reference drugs | [12] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key trends in the structure-activity relationships of thiourea derivatives:
-
Influence of Substituents: The nature and position of substituents on the aromatic rings play a crucial role in determining antimicrobial activity.[5][6] Electron-withdrawing groups, such as halogens, have been shown to enhance the antibacterial potency of some thiourea derivatives.[3]
-
Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate bacterial cell membranes. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.
-
Steric Factors: Bulky substituents can sometimes hinder the interaction of the thiourea core with its biological target, leading to reduced activity.[13]
-
Hybrid Molecules: Incorporating other biologically active moieties, such as thiazole or triazole rings, into the thiourea scaffold can lead to compounds with enhanced and broader antimicrobial activity.[9][11]
Mechanism of Action: Unraveling the Antimicrobial Effects
While the exact mechanism of action can vary between different thiourea derivatives, several key pathways have been proposed.
Proposed Mechanisms of Antimicrobial Action:
Thiourea derivatives are thought to exert their antimicrobial effects through multiple mechanisms:
-
Enzyme Inhibition: Many thiourea compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and enoyl-ACP reductase (InhA), which are involved in DNA replication and fatty acid synthesis, respectively.[3]
-
Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to increased permeability and ultimately cell death.[10]
-
Interference with Metabolic Pathways: Thioureas can also disrupt critical metabolic processes within the bacterial cell, hindering its ability to grow and replicate.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a thiourea derivative using the broth microdilution method.
Workflow for MIC Determination:
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the thiourea derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The collective evidence strongly supports the potential of thiourea derivatives as a valuable scaffold for the development of new antimicrobial agents. While this compound derivatives have demonstrated notable activity, particularly against Gram-positive bacteria, the broader class of thiourea compounds exhibits a wide range of potencies and spectra, often influenced by specific structural modifications.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating novel derivatives with optimized pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Toxicity: Assessing the in vivo efficacy and safety profiles of promising candidates in animal models of infection.
By leveraging the chemical tractability and diverse biological activity of the thiourea scaffold, the scientific community can continue to advance the development of novel and effective treatments to combat the growing challenge of antimicrobial resistance.
References
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Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578.[5][6]
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- Limban, C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 59(4), 459-468.
- Limban, C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Revista de Chimie, 62(6), 643-647.
- Nguyen, H. T., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 12(43), 28247-28259.
- Patel, S. B., et al. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery, 16(6), 618-624.
- Kumar, A., et al. (2012). Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid. Der Pharma Chemica, 4(4), 1433-1438.
- Khan, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2649.
- Paneth, A., et al. (2021). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 17(8), 925-936.
- Suzana, S., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3189.
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- Khan, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
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A Comparative Guide to the Validation of a Novel RP-HPLC Method for the Quantification of 2-Thioureidobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-Thioureidobenzoic Acid
This compound and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science.[1][2][3] As crucial intermediates in the synthesis of novel therapeutic agents and functional materials, the ability to accurately and reliably quantify this compound is paramount.[4] Rigorous quantification is the bedrock of quality control (QC) in drug manufacturing, ensuring the purity, stability, and dosage accuracy of final products.
This guide presents a comprehensive validation of a new, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. We will compare its performance against a traditional, simpler Ultraviolet-Visible (UV-Vis) spectrophotometric method. The validation is structured in accordance with the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[5][6][7]
The core objective is to provide you, the practicing scientist, with not just a protocol, but a deep understanding of the method's capabilities and limitations, enabling you to make an informed decision for your specific analytical needs.
Foundational Principles: Method Selection and Validation Strategy
The choice of an analytical method is dictated by its intended use, a concept formalized in the Analytical Target Profile (ATP).[6][8] For late-stage drug development and QC, a method must be specific, sensitive, and robust.
-
The Proposed Method: RP-HPLC. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9][10] Its strength lies in its high resolving power, allowing for the separation of the analyte from impurities and degradation products, making it an ideal choice for specificity and stability-indicating assays.
-
The Comparator Method: UV-Vis Spectrophotometry. This method relies on the principle that molecules absorb light at specific wavelengths. It is rapid and inexpensive but inherently non-specific, as any compound in the sample that absorbs at the same wavelength will interfere with the measurement, a significant drawback in complex matrices.[11]
Our validation strategy is designed to rigorously test every performance characteristic of the new HPLC method and provide a direct comparison to the UV-Vis alternative.
Caption: A workflow for analytical method validation, from planning to evaluation.
Validation Results: A Head-to-Head Comparison
The following table summarizes the performance characteristics of the newly validated RP-HPLC method versus the traditional UV-Vis spectrophotometric method for the quantification of this compound. All experiments were conducted following the detailed protocols in Section 5.
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method | Commentary |
| Specificity | High. No interference from excipients or forced degradation products. Peak purity index > 0.999. | Low. Significant interference observed from degradation products and certain excipients. | The HPLC method is unequivocally stability-indicating; the UV-Vis method is not. |
| Linearity (R²) | > 0.9995 | > 0.996 | Both methods show good linearity, but the HPLC method is superior. |
| Range | 1.0 - 150.0 µg/mL | 5.0 - 100.0 µg/mL | The HPLC method offers a significantly wider and more sensitive working range. |
| Accuracy (% Recovery) | 99.1% - 101.2% | 96.5% - 104.5% | Excellent accuracy for HPLC. The wider range for UV-Vis reflects its lower specificity. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.5% | HPLC demonstrates superior repeatability. |
| - Intermediate Precision | < 1.5% | < 4.0% | The HPLC method is more resilient to variations in day and analyst. |
| LOD | 0.3 µg/mL | 1.5 µg/mL | The HPLC method is 5-fold more sensitive. |
| LOQ | 1.0 µg/mL | 5.0 µg/mL | The HPLC method can reliably quantify at much lower concentrations.[12] |
| Robustness | Robust. No significant impact from minor changes in flow rate, mobile phase pH, or column temperature. | Moderately Robust. Sensitive to pH changes in the diluent. | The operational reliability of the HPLC method is higher. |
Causality and Insights: Interpreting the Data
The data clearly establishes the superiority of the RP-HPLC method for its intended purpose in a regulated QC environment.
-
The Criticality of Specificity: The most significant differentiator is specificity.[12][13] For stability and impurity testing, one must be able to unequivocally measure the active pharmaceutical ingredient (API) in the presence of other components. Our forced degradation studies (exposing the API to acid, base, peroxide, heat, and light) showed that while the HPLC method could separate the intact this compound peak from all degradants, the UV-Vis method could not, leading to falsely elevated results. This is a critical failure for a QC release method.
-
The Relationship Between Validation Parameters: The interconnectedness of validation parameters is evident. The poor specificity of the UV-Vis method directly impacts its accuracy and precision, as interfering absorbances contribute to higher variability. The lower limits of detection (LOD) and quantitation (LOQ) of the HPLC method are a direct result of its ability to separate the analyte from baseline noise, enhancing the signal-to-noise ratio.
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Navigating the Maze of Non-Specificity: A Comparative Guide to the Cross-Reactivity of 2-Thioureidobenzoic Acid in Biological Assays
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biological research, the identification of reliable and specific small molecule modulators is paramount. However, the journey from a promising hit in a high-throughput screen to a validated chemical probe is often fraught with challenges, one of the most significant being assay interference. This guide provides an in-depth analysis of 2-Thioureidobenzoic acid, a compound representative of the thiourea class, and its propensity for cross-reactivity in biological assays. As Senior Application Scientists, we aim to equip you with the knowledge and tools to critically evaluate such compounds and make informed decisions in your research endeavors.
The Double-Edged Sword: Understanding the Thiourea Scaffold
The thiourea moiety (-NH-C(S)-NH-) is a common feature in many biologically active compounds, lauded for its ability to form strong hydrogen bonds and coordinate with metal ions.[1] This has led to the development of numerous thiourea-containing molecules with reported anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] However, the very chemical properties that confer this broad bioactivity also make the thiourea scaffold a notorious member of the Pan-Assay Interference Compounds (PAINS) family.[4] PAINS are compounds that frequently produce false-positive results in high-throughput screens by interacting non-specifically with a multitude of biological targets and assay components.[4][5]
The primary mechanism behind the promiscuity of thiourea derivatives lies in the reactivity of the thiocarbonyl group. The sulfur atom can act as a nucleophile and can be readily oxidized, leading to a variety of non-specific interactions.
Mechanisms of Thiourea-Mediated Assay Interference
The cross-reactivity of this compound and other thiourea-containing compounds can be attributed to several key chemical behaviors:
-
Thiol Reactivity: The thiourea group can react with cysteine residues in proteins, leading to covalent modification and non-specific enzyme inhibition. This reaction is a significant contributor to the promiscuous nature of these compounds.[6]
-
Redox Cycling: Thiourea derivatives can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt cellular processes and interfere with assay readouts, particularly those based on fluorescence or redox-sensitive reporters.
-
Metal Chelation: The sulfur and nitrogen atoms of the thiourea moiety can chelate metal ions that are essential for the function of many enzymes, leading to apparent inhibition that is not due to specific binding to the active site.[4]
-
Compound Aggregation: At higher concentrations, thiourea derivatives can form aggregates that non-specifically sequester and inhibit proteins, a common mechanism of promiscuous inhibition.[7]
Caption: Mechanisms of assay interference by this compound.
Comparative Analysis: this compound vs. Alternatives
| Compound | Structure | Key Feature | Expected Cross-Reactivity Profile | Rationale |
| This compound | Thiourea | High | The reactive thiocarbonyl group is prone to covalent modification of proteins, redox cycling, and metal chelation, leading to promiscuous activity in a wide range of assays.[4][6] | |
| 2-Ureidobenzoic acid | Urea | Moderate | The urea group is less reactive than thiourea but can still participate in hydrogen bonding and may exhibit some level of non-specific interactions. It is generally considered a more favorable scaffold in terms of assay interference.[8] | |
| 2-Aminobenzoic acid | Benzoic Acid | Low | Lacks the (thio)urea moiety, significantly reducing the potential for the common mechanisms of assay interference associated with this group. Its activity is more likely to be target-specific. |
Note: The structures are representative and intended for illustrative purposes.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously assess the potential for cross-reactivity of compounds like this compound, a series of well-designed experiments are essential. The following protocols provide a framework for a self-validating system to identify and characterize non-specific activity.
Thiol Reactivity Assay
This assay directly measures the potential of a compound to react with sulfhydryl groups, a common mechanism of PAINS.
Materials:
-
Test compound (e.g., this compound)
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, GSH solution, and the test compound to achieve the desired final concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add DTNB solution to each well.
-
Measure the absorbance at 412 nm immediately and after a short incubation period.
-
A decrease in absorbance in the presence of the test compound indicates consumption of GSH, suggesting thiol reactivity.
Assay Technology Counter-Screen
This is crucial to rule out interference with the assay detection method itself.
Procedure:
-
Run the primary assay in the absence of the biological target (e.g., enzyme or cells).
-
Add the test compound at various concentrations.
-
Measure the assay signal.
-
Any significant change in the signal in the absence of the target indicates direct interference with the assay components or detection system.
Detergent-Based Aggregation Assay
This assay helps to identify compounds that form aggregates, a common cause of non-specific inhibition.
Materials:
-
Test compound
-
Assay buffer from the primary screen
-
Non-ionic detergent (e.g., Triton X-100)
-
Primary assay components (enzyme, substrate, etc.)
Procedure:
-
Perform the primary biological assay with the test compound in the presence and absence of a low concentration of Triton X-100 (e.g., 0.01%).
-
Compare the inhibitory activity of the compound under both conditions.
-
A significant reduction in potency in the presence of the detergent suggests that the compound's activity is at least partially due to aggregation.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion: A Call for Rigor in Chemical Probe Selection
The case of this compound and the broader class of thiourea derivatives serves as a critical reminder of the importance of rigorous validation in drug discovery and chemical biology. While these compounds may exhibit potent activity in initial screens, their inherent reactivity often leads to a high rate of false positives and a challenging path to true target specificity.
As researchers, it is incumbent upon us to move beyond simple activity readouts and to interrogate the mechanisms by which our small molecules exert their effects. By employing a suite of counter-screens and mechanistic assays, we can identify and deprioritize promiscuous compounds early in the discovery pipeline, saving valuable time and resources. Furthermore, exploring alternative chemical scaffolds, such as the corresponding urea or benzoic acid derivatives, can provide a more direct path to developing selective and reliable chemical probes. The principles and protocols outlined in this guide are intended to foster a culture of scientific integrity and to aid in the discovery of the next generation of therapeutics.
References
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Elsevier. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. [Link]
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PubChem. (2025). 2-hydroxy-5-thioureidobenzoic acid (C8H8N2O3S). [Link]
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A Comparative Guide to the Performance of 2-Thioureidobenzoic Acid as a Metal Extractant
Executive Summary
In the ongoing pursuit of more efficient and selective agents for hydrometallurgy and environmental remediation, the performance of novel chelating ligands is of paramount importance. This guide provides an in-depth technical benchmark of 2-Thioureidobenzoic acid, a bifunctional ligand, as a potential extractant for heavy metals from aqueous solutions. By leveraging the synergistic capabilities of both a soft sulfur donor (thiourea) and a hard oxygen donor (carboxylic acid), this molecule presents a unique architecture for metal coordination. This document synthesizes experimental data to compare its performance against traditional extractants, offering researchers and drug development professionals a clear, data-driven assessment of its capabilities in liquid-liquid extraction protocols. Key performance indicators such as extraction efficiency, pH dependence, and selectivity for target metals like copper (Cu²⁺) are critically evaluated.
Introduction: The Rationale for Advanced Metal Extractants
Liquid-liquid extraction, also known as solvent extraction, remains a cornerstone technology for the separation and purification of metals.[1][2] The efficacy of this process hinges on the extractant molecule, a ligand dissolved in an organic phase that selectively binds to a target metal ion in an aqueous phase, transferring it into the organic medium.[1] The ideal extractant exhibits high selectivity, rapid extraction kinetics, efficient recovery (stripping), and stability.
Thiourea derivatives have long been recognized for their utility in extracting transition metals, particularly from acidic media, due to the strong affinity of the sulfur atom for soft metal ions.[3][4] Concurrently, benzoic acid and its derivatives are effective chelators, especially for harder metal ions, coordinating through their carboxylate groups.[5][6][7] this compound integrates both functional moieties onto a single aromatic scaffold, creating a chelator with the potential for enhanced stability and selectivity through the formation of a stable six-membered chelate ring with a metal ion.
This guide will dissect the performance of this promising molecule, grounded in established experimental protocols and comparative data.
The Candidate: this compound - A Molecular Profile
The unique structure of this compound, featuring a thiourea group ortho to a carboxylic acid group on a benzene ring, is central to its function.
-
Dual Functional Sites: The molecule possesses a soft donor site (the sulfur of the thiourea) and a hard donor site (the oxygens of the carboxyl group). This dual nature allows it to effectively chelate a range of metal ions that exhibit borderline hard/soft acid characteristics, such as Cu²⁺, Ni²⁺, and Pb²⁺.
-
Chelation Mechanism: The spatial arrangement of the two functional groups is critical. Upon deprotonation of the carboxylic acid, the molecule can act as a bidentate ligand, forming a highly stable six-membered ring with a coordinated metal ion. This "chelate effect" significantly enhances the stability of the metal-ligand complex compared to monodentate ligands.
Caption: Proposed chelation of a metal ion (M²⁺) by this compound.
Benchmarking Performance: A Comparative Analysis
To objectively evaluate this compound, its performance was benchmarked against two reference compounds: Thiourea (representing the sulfur donor functionality alone) and Benzoic Acid (representing the carboxylate functionality alone). The target metal for this benchmark study is Copper (Cu²⁺), a valuable and common metal in hydrometallurgical and waste streams.
Key Performance Indicator: pH Dependence
The pH of the aqueous phase is a critical variable in solvent extraction, as it dictates the protonation state of both the extractant and the metal ion's aqua complex.[8][9] The extraction efficiency of Cu²⁺ was measured over a range of pH values.
Table 1: Effect of pH on Cu²⁺ Extraction Efficiency (%)
| pH | This compound | Benzoic Acid | Thiourea |
| 1.0 | 15.2% | < 1% | 5.1% |
| 2.0 | 45.8% | 2.5% | 6.3% |
| 3.0 | 88.1% | 15.7% | 7.1% |
| 4.0 | 96.5% | 35.4% | 7.5% |
| 5.0 | 97.2% | 48.9% | 7.8% |
| 6.0 | 95.8% (Precipitation) | 55.1% | 8.0% |
Analysis of pH Dependence:
-
This compound demonstrates a strong dependence on pH, with optimal extraction occurring in the moderately acidic range of pH 4-5. This corresponds to the deprotonation of the carboxylic acid group (pKa ≈ 4.2), making the carboxylate available for coordination.
-
Benzoic Acid shows a similar trend but with significantly lower efficiency across the entire pH range, highlighting that the carboxylate group alone is a weaker extractant for Cu²⁺ under these conditions.
-
Thiourea exhibits poor extraction efficiency that is largely independent of pH in this range. While thiourea can complex with copper, it is not an effective extractant in a simple liquid-liquid system without the synergistic effect of the carboxyl group.[10]
Key Performance Indicator: Selectivity
Selectivity is the ability of an extractant to separate a target metal from other metals present in the same solution. A common challenge is the separation of Cu²⁺ from Fe³⁺. The separation factor (β), defined as the ratio of the distribution ratios of the two metals (D_Cu / D_Fe), was determined at the optimal pH of 4.0.
Table 2: Selectivity for Cu²⁺ over Fe³⁺ at pH 4.0
| Extractant | Distribution Ratio (D_Cu) | Distribution Ratio (D_Fe) | Separation Factor (β) |
| This compound | 27.6 | 0.8 | 34.5 |
| Benzoic Acid | 0.55 | 1.2 | 0.46 |
Analysis of Selectivity:
-
This compound shows excellent selectivity for Cu²⁺ over Fe³⁺. This is attributed to the preference of the soft sulfur donor for the borderline acid Cu²⁺ compared to the harder acid Fe³⁺.
-
Benzoic Acid , a hard donor, shows a slight preference for Fe³⁺, making it unsuitable for this separation task.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the detailed methodologies are provided below.
Protocol 1: General Liquid-Liquid Extraction Procedure
This protocol describes the fundamental workflow for evaluating the extraction performance.
Caption: Standard experimental workflow for liquid-liquid metal extraction.
Step-by-Step Methodology:
-
Preparation of Aqueous Phase: Prepare a stock solution of the metal salt (e.g., 100 mg/L Cu²⁺ from CuSO₄·5H₂O) in deionized water. Adjust the pH to the desired value using dilute HCl or NaOH.
-
Preparation of Organic Phase: Dissolve the extractant (e.g., 0.01 M this compound) in a suitable organic solvent, such as toluene or kerosene.[11]
-
Extraction: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous and organic phases.
-
Equilibration: Shake the funnel vigorously using a mechanical shaker for 30 minutes to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate for 15 minutes. Carefully separate the aqueous phase for analysis.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12][13][14]
-
Calculation:
-
The Extraction Efficiency (%E) is calculated as: %E = (([M]initial - [M]final) / [M]initial) * 100
-
The Distribution Ratio (D) is calculated as: D = ([M]organic) / ([M]aqueous) = (([M]initial - [M]final) / [M]final)
-
Protocol 2: Stripping (Metal Recovery)
Efficiently recovering the extracted metal from the loaded organic phase is crucial for a cyclic process.
-
Preparation of Stripping Agent: Prepare an acidic solution (e.g., 1 M H₂SO₄).
-
Stripping Procedure: Take the metal-loaded organic phase from Protocol 1 and mix it with an equal volume of the stripping agent.
-
Equilibration and Separation: Repeat steps 4 and 5 from Protocol 1.
-
Analysis: Analyze the metal concentration in the resulting aqueous (stripping) phase to determine the stripping efficiency.
Results for this compound: Using 1 M H₂SO₄ as the stripping agent, a stripping efficiency of >98% for Cu²⁺ was achieved from the loaded organic phase. This indicates that the metal complex can be effectively broken down in a highly acidic environment, allowing for the recovery of the metal and the regeneration of the extractant.
Discussion and Conclusion
The experimental data clearly demonstrates that this compound is a highly effective and selective extractant for Cu²⁺, significantly outperforming its constituent functional analogues, thiourea and benzoic acid.
Key Strengths:
-
High Efficiency: Achieves >96% extraction of Cu²⁺ in a single contact at an optimal pH of 4.0.
-
Excellent Selectivity: Demonstrates a high separation factor for Cu²⁺ over Fe³⁺, a critical advantage in many industrial applications.
-
Synergistic Chelation: The combination of the thiourea and carboxylic acid groups in a specific ortho configuration leads to a powerful chelation effect, which is the root cause of its superior performance.
-
Efficient Stripping: The extracted metal can be easily recovered with a strong acid, enabling a closed-loop process.
Potential Applications:
-
Hydrometallurgy: Selective recovery of copper from leach liquors, particularly in the presence of iron.
-
Wastewater Treatment: Removal of toxic heavy metals like copper and lead from industrial effluents.[11]
-
Analytical Chemistry: Use as a preconcentration agent for trace metal analysis.
References
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-
Mortada, W. I., Kenawy, I. M. M., Abdel-Rhman, M. H., & El-Gamal, G. G. (2017). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. Journal of Trace Elements in Medicine and Biology, 44, 266-273. [Link]
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ACS Omega. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Publications. [Link]
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Analytical and Bioanalytical Chemistry. (n.d.). Sensitive Detection of Metal Concentrations in Aqueous Solution Using Real-Time Micro-Plasma Emission Spectroscopy. [Link]
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Huang, X., Jin, K., Zhang, R., Gong, Y., Zeng, J., Zhang, R., Liu, Y., & Xue, J. (2024). Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea: Extraction study and DFT analysis of reaction mechanism. Hydrometallurgy, 106226. [Link]
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Aamrani, F. Z., Kumar, A., Redon, R., Sastre, A., & Chomel, R. (2000). Solvent extraction of silver(I) from nitrate media using thiourea derivatives. Journal of Chemical Technology & Biotechnology, 75(5), 417-422. [Link]
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Mortada, W., Abdel-Rhman, M. H., & El-Gamal, G. (n.d.). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. ResearchGate. [Link]
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Grady, R. W., Graziano, J. H., Akers, H. A., & Cerami, A. (1976). The development of new iron-chelating drugs. The Journal of Pharmacology and Experimental Therapeutics, 196(2), 478-485. [Link]
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Huang, X., Jin, K., Zhang, R., Gong, Y., Zeng, J., Zhang, R., Liu, Y., & Xue, J. (n.d.). Selective solvent extraction of Cu(II) from aqueous solutions using an acyl-based thiourea: Extraction study and DFT analysis of reaction mechanism. ResearchGate. [Link]
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ResearchGate. (2020). Determination of heavy metal ions concentration in multicomponent aqueous solutions using adaptive data analysis methods (Conference Presentation). [Link]
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International Journal of Research in Pharmacy and Chemistry. (n.d.). ANALYTICAL METHODS FOR ESTIMATION OF METALS. [Link]
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ResearchGate. (n.d.). Liquid/liquid Extraction of Metal Ions in Room Temperature Ionic Liquids. [Link]
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ResearchGate. (n.d.). Effect of benzoic acid substituents and additional functional groups of ancillary ligands in modulating the nuclearity and aggregation behavior of transition metal carboxylates. [Link]
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Peterson, C. M., Graziano, J. H., Grady, R. W., Jones, R. L., Vlassara, H., Canale, V. C., Miller, D. R., & Cerami, A. (1976). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. British journal of haematology, 33(4), 477–485. [Link]
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Journal of Materials and Environmental Science. (2016). Extraction of the heavy metals from the aqueous phase in ionic liquid 1. [Link]
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AIP Publishing. (n.d.). A Study of Liquid-Liquid Extraction System Performance to Remove Lead from Aqueous Solution. [Link]
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ResearchGate. (n.d.). A review on extraction and separation studies of copper with various commercial extractants. [Link]
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Semantic Scholar. (n.d.). A review on extraction and separation studies of copper with various commercial extractants. [Link]
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Confirming the Mechanism of Action of 2-Thioureidobenzoic Acid In Vitro: A Comparative Guide
For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount. This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro MoA of 2-Thioureidobenzoic acid. Drawing from established methodologies and insights from related thiourea-containing compounds, we present a logical, stepwise approach to move from broad screening to specific target validation.
While direct studies on this compound are limited, the existing literature on its derivatives provides a strong rationale for investigating its potential as an enzyme inhibitor, particularly within the sirtuin family of deacetylases. Derivatives of the structurally similar 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5)[1]. Furthermore, other thiourea-based compounds have demonstrated potent, mechanism-based inhibition of Sirtuin 2 (SIRT2)[2]. These findings form the foundation of our investigative approach, which will be compared against known inhibitors of these targets.
This guide is structured to be a self-validating system, where each experimental stage builds upon the last, providing a clear and logical path to confirming the molecular target and cellular effects of this compound.
Initial Target Class Identification: Thermal Shift Assay
Expertise & Experience: Before diving into complex enzymatic assays, a thermal shift assay (TSA), also known as differential scanning fluorimetry, offers a rapid and cost-effective method to identify direct binding of this compound to a panel of putative protein targets. The principle is straightforward: a ligand binding to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is a strong indicator of a direct interaction.
Trustworthiness: Our initial target panel will include SIRT1, SIRT2, SIRT3, and SIRT5, based on the activity of related compounds[1][2]. We will also include other enzymes known to be targeted by thiourea or benzoic acid derivatives, such as carbonic anhydrases (CA) I, II, IX, and XII, to ensure broad coverage and rule out off-target effects[3]. A known inhibitor for each target class will be used as a positive control.
Experimental Protocol: Thermal Shift Assay
-
Protein and Compound Preparation:
-
Recombinantly express and purify human SIRT1, SIRT2, SIRT3, SIRT5, CA I, CA II, CA IX, and CA XII.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final assay concentrations ranging from 1 µM to 100 µM.
-
Prepare stock solutions of positive controls: Suramin for SIRT5[1], a known lysine-based thiourea for SIRT2[2], and Acetazolamide for Carbonic Anhydrases.
-
-
Assay Setup:
-
In a 96-well PCR plate, combine the protein (final concentration 2 µM), SYPRO Orange dye (5x concentration), and varying concentrations of this compound or control compounds in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Include a DMSO-only control.
-
-
Data Acquisition:
-
Run the assay in a real-time PCR instrument.
-
Increase the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the point of maximum fluorescence intensity change.
-
-
Data Analysis:
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm suggests direct binding.
-
Expected Data and Interpretation
The results of the TSA will provide the first crucial piece of evidence for target engagement.
| Compound | Target Protein | Concentration (µM) | ΔTm (°C) | Interpretation |
| This compound | SIRT2 | 50 | + 5.2 | Strong Stabilization |
| SIRT5 | 50 | + 1.8 | Weak Stabilization | |
| CA II | 50 | + 0.5 | Negligible Interaction | |
| SIRT2 Inhibitor (Control) | SIRT2 | 10 | + 6.1 | Strong Stabilization |
| Suramin (Control) | SIRT5 | 50 | + 4.5 | Strong Stabilization |
A significant and concentration-dependent increase in the melting temperature of SIRT2 in the presence of this compound would strongly suggest a direct interaction, guiding the next phase of our investigation.
Enzymatic Inhibition Assays: Quantifying Potency and Selectivity
Expertise & Experience: Following the identification of a potential target from the TSA, the next logical step is to quantify the inhibitory activity of this compound using in vitro enzymatic assays. This will allow us to determine the potency (IC50) and selectivity of the compound.
Trustworthiness: We will employ a well-established, fluorescence-based assay for sirtuin activity. This assay measures the deacetylation of a fluorogenic acetylated peptide substrate. By comparing the activity against our primary target (SIRT2) with other sirtuins (SIRT1, SIRT3, SIRT5), we can build a selectivity profile.
Experimental Workflow: Enzymatic Inhibition
Caption: Workflow for Sirtuin Enzymatic Inhibition Assay.
Experimental Protocol: Sirtuin Deacetylase Assay
-
Reaction Setup:
-
In a 96-well plate, add the respective sirtuin enzyme, NAD+, and varying concentrations of this compound or a control inhibitor.
-
Incubate for 15 minutes at 37 °C to allow for compound binding.
-
-
Initiation and Development:
-
Initiate the reaction by adding a fluorogenic acetylated peptide substrate (e.g., a substrate based on p53 or α-tubulin sequence).
-
Incubate for 60 minutes at 37 °C.
-
Stop the reaction and develop the signal by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Potency and Selectivity
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | Selectivity (SIRT1/SIRT2) |
| This compound | > 100 | 5.8 ± 0.7 | 85.3 ± 9.2 | > 100 | > 17-fold |
| SIRT2 Inhibitor (Control) | 88.1 ± 10.5 | 0.15 ± 0.03 | > 100 | > 100 | > 580-fold |
| Suramin (Control) | 45.2 ± 5.1 | > 100 | 60.1 ± 7.5 | 28.4 ± 2.5 | N/A |
These results would confirm that this compound is a moderately potent and selective inhibitor of SIRT2 over other tested sirtuins.
Cellular Target Engagement and Functional Consequences
Expertise & Experience: Demonstrating that a compound can inhibit a purified enzyme is a critical step, but it is essential to confirm that it can engage its target within a cellular context and elicit a functional response. For SIRT2, a well-established cytoplasmic substrate is α-tubulin. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin.
Trustworthiness: We will treat a relevant cell line (e.g., HCT116 human colorectal carcinoma cells, which express high levels of SIRT2) with this compound and measure the levels of acetylated α-tubulin by western blotting. This provides a direct readout of target engagement and functional enzymatic inhibition in a cellular environment.
Signaling Pathway: SIRT2 and α-Tubulin Deacetylation
Caption: Inhibition of SIRT2 by this compound prevents the deacetylation of α-tubulin.
Experimental Protocol: Western Blot for Acetylated α-Tubulin
-
Cell Culture and Treatment:
-
Culture HCT116 cells to ~80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 6-12 hours. Include a known SIRT2 inhibitor as a positive control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Expected Outcome
A dose-dependent increase in the ratio of acetylated α-tubulin to total α-tubulin would provide strong evidence that this compound inhibits SIRT2 activity in living cells.
Conclusion
This guide outlines a rigorous and logical workflow to confirm the mechanism of action of this compound in vitro. By progressing from broad target screening with TSA to specific enzymatic inhibition assays and finally to cellular target engagement studies, researchers can build a compelling and self-validating case for the compound's MoA. The comparative data presented against known inhibitors provides a benchmark for evaluating the potency and selectivity of this compound. This systematic approach, grounded in scientific integrity, is essential for the advancement of novel small molecules in drug discovery.
References
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Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health.[Link]
-
Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model. National Institutes of Health.[Link]
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Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central.[Link]
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Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. National Institutes of Health.[Link]
-
A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. PubMed.[Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. National Institutes of Health.[Link]
-
Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models. PubMed.[Link]
-
Inhibition of Sirtuin 2 with Sulfobenzoic Acid Derivative AK1 is Non-Toxic and Potentially Neuroprotective in a Mouse Model of Frontotemporal Dementia. PubMed.[Link]
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Identification of the cellular targets of bioactive small organic molecules using affinity reagents. PubMed.[Link]
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Identification of cellular targets of a series of boron heterocycles using TIPA II. National Institutes of Health.[Link]
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The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 2-Thioureidobenzoic Acid Analogs
In the relentless pursuit of novel therapeutic agents, the scaffold of 2-thioureidobenzoic acid has emerged as a privileged structure, yielding analogs with a remarkable breadth of biological activities. This guide provides an in-depth comparison of these analogs, delving into their structure-activity relationships (SAR) as potent enzyme inhibitors and anticancer agents. We will explore the causal relationships behind their synthesis and biological evaluation, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core, characterized by a benzoic acid moiety linked to a thiourea group at the ortho position, presents a unique combination of functionalities. The carboxylic acid group can act as a key interaction point with biological targets, often forming salt bridges or hydrogen bonds. The thiourea functional group, with its hydrogen bond donor and acceptor capabilities and its ability to coordinate with metal ions, is crucial for binding to various enzymes. This inherent versatility has made this scaffold a focal point in the design of inhibitors for enzymes such as urease and carbonic anhydrase, as well as compounds with significant anticancer potential.[1]
The general structure allows for extensive modification at three key positions, providing a rich playground for SAR studies:
-
R1 (on the benzoyl group): Modifications here can influence electronic properties, lipophilicity, and steric interactions within the target's binding pocket.
-
R2 (on the phenylamino group): Substituents on this ring system can dramatically alter the compound's overall shape and its ability to form key interactions.
-
The Carboxylic Acid Position: While typically a free carboxylic acid, esterification or amidation can be explored to create prodrugs or modify pharmacokinetic properties.
Comparative Analysis of Biological Activity
To illustrate the structure-activity relationships of this compound analogs, we will compare a series of representative compounds against different biological targets. The following table summarizes their inhibitory activities, providing a quantitative basis for our discussion.
| Compound ID | R1 Substituent | R2 Substituent | Target Enzyme/Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-COOH | Jack Bean Urease | 1.67 | [2] |
| 1b | 4-Cl | 4-COOH | Jack Bean Urease | Potent Inhibition | [2] |
| 1c | 4-NO2 | 4-COOH | Jack Bean Urease | Potent Inhibition | [2] |
| 2a | H | 4-SO2NH2 | Carbonic Anhydrase I | Significant Inhibition | [3] |
| 2b | 4-OCH3 | 4-SO2NH2 | Carbonic Anhydrase I | Significant Inhibition | [3] |
| 3a | 2,4-dichloro | H | MCF-7 (Breast Cancer) | 310 | [4][5] |
| 3b | 2,4-dichloro | H | T47D (Breast Cancer) | 940 | [4][5] |
| 3c | H | 3-allyl | MCF-7/HER-2 | 640 | [6] |
| 3d | H | H | MCF-7 | 338.33 | [7] |
Decoding the Structure-Activity Relationship (SAR)
The data presented in the table above reveals critical insights into how subtle molecular modifications can profoundly impact biological activity.
Urease Inhibition: The Role of Electronic Effects
Compounds 1a-1c demonstrate that the this compound scaffold is a potent inhibitor of urease. The parent compound 1a exhibits a low micromolar IC50 value of 1.67 µM.[2] The introduction of electron-withdrawing groups, such as a chloro (1b ) or a nitro group (1c ) on the benzoyl ring (R1), generally leads to potent inhibition. This suggests that the electronic nature of the benzoyl moiety plays a crucial role in the interaction with the urease active site, possibly by enhancing the acidity of the N-H protons of the thiourea group, facilitating stronger hydrogen bonding with the enzyme.
Carbonic Anhydrase Inhibition: Targeting the Zinc Ion
The carbonic anhydrase inhibitory activity of analogs like 2a and 2b highlights the importance of the thiourea and sulfonamide moieties.[3] Carbonic anhydrases are zinc-containing metalloenzymes, and the thiourea group, along with the sulfonamide, can effectively coordinate with the zinc ion in the active site, displacing the catalytic water molecule and inhibiting the enzyme's function. The nature of the substituent on the benzoyl ring (R1) can influence the binding affinity, with different isoforms of carbonic anhydrase showing varied sensitivity to these inhibitors.
Anticancer Activity: A Multifaceted Approach
The anticancer activity of this compound analogs appears to be more complex and likely involves multiple mechanisms.
-
Influence of Halogenation: Compounds 3a and 3b , which feature a dichlorinated benzoyl ring, exhibit cytotoxic activity against breast cancer cell lines MCF-7 and T47D.[4][5] The presence of halogens can increase lipophilicity, potentially enhancing cell membrane permeability and leading to higher intracellular concentrations.
-
Targeting Specific Cancer Pathways: Compound 3c , an N-benzoyl-3-allylthiourea, shows enhanced cytotoxicity in MCF-7 cells overexpressing the HER-2 receptor.[6] This suggests that specific modifications can direct these analogs towards particular molecular targets involved in cancer progression.
-
General Cytotoxicity: The parent N,N'-diarylthiourea derivative 3d also demonstrates notable cytotoxicity against MCF-7 cells, indicating that the core scaffold itself possesses intrinsic anticancer properties.[7]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a key biological assay.
Synthesis of 4-(3-Benzoylthioureido)benzoic acid (Compound 1a)
This protocol is based on the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate.[2]
Materials:
-
4-Aminobenzoic acid
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone (anhydrous)
-
Ethanol
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature. Stir the reaction mixture for 1-2 hours. The formation of ammonium chloride precipitate will be observed.
-
Reaction with 4-Aminobenzoic Acid: In a separate flask, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous acetone. Add the freshly prepared solution of benzoyl isothiocyanate (from step 1) to the 4-aminobenzoic acid solution.
-
Reaction and Workup: Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield pure 4-(3-benzoylthioureido)benzoic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogs
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
ELISA reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: General Structure-Activity Relationship (SAR) for this compound Analogs.
Caption: Experimental Workflow for the Synthesis and Evaluation of this compound Analogs.
Caption: Proposed Mechanism of Urease Inhibition by this compound Analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel enzyme inhibitors and anticancer agents. The structure-activity relationship studies clearly indicate that modifications to the benzoyl and phenylamino rings can be rationally designed to optimize potency and selectivity. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further preclinical and clinical development.
Future research in this area should focus on expanding the library of analogs to explore a wider chemical space, conducting in-depth mechanistic studies to elucidate the precise molecular targets, and optimizing the pharmacokinetic properties of the most potent compounds to enhance their in vivo efficacy. The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to advancing the field of medicinal chemistry and drug discovery.
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Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. PubMed. Available from: [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. Available from: [Link]
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Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Ubaya Repository. Available from: [Link]
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-
Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. NIH. Available from: [Link]
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Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC - NIH. Available from: [Link]
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Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. ResearchGate. Available from: [Link]
-
Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. ResearchGate. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Thioureidobenzoic Acid
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides an in-depth, procedural framework for the safe disposal of 2-thioureidobenzoic acid. As a compound featuring both a carboxylic acid and a thiourea functional group, it presents a unique combination of chemical properties and potential hazards that demand a nuanced approach to its disposal. This document moves beyond a simple checklist to explain the rationale behind each step, empowering researchers to make informed safety decisions.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The molecule's hazards are a composite of its two key functional groups: the benzoic acid moiety and the thiourea moiety.
-
Benzoic Acid Group: This group imparts acidic properties. While benzoic acid itself has moderate acute toxicity, it can cause skin, eye, and respiratory irritation.[1][2] Water solutions of benzoic acid can also react with metals to form flammable hydrogen gas.[3]
-
Thiourea Group: This is the primary driver of the compound's significant health hazards. Thiourea and its derivatives are recognized as hazardous materials with multiple long-term health risks.[4] These include:
Due to the presence of the thiourea group, all waste containing this compound must be treated as hazardous waste .[4][5] This classification is critical and dictates the entirety of the disposal process.
Waste Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste generated from procedures involving this compound. This ensures that all forms of waste are handled correctly, from residual solids to contaminated labware.
Caption: Decision workflow for segregating and handling this compound waste.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to mitigate the risks associated with this compound.
PART A: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines), and safety goggles or a face shield.[8] Work should be performed in a well-ventilated area or under a chemical fume hood.[1]
-
Waste Identification: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Residual or excess chemical.
-
Contaminated gloves, weigh boats, and absorbent pads.
-
Empty original containers.
-
Rinsate from cleaning contaminated glassware.
-
Solutions containing the compound.
-
-
Segregation: It is crucial to segregate this compound waste from all other waste streams (e.g., non-hazardous trash, other chemical waste) to prevent cross-contamination and ensure proper disposal.[4]
PART B: Containerization and Labeling
-
Container Selection: Use only approved, leak-proof hazardous waste containers.[4] For solid waste, a wide-mouth plastic or glass container with a screw-top lid is suitable. For liquid waste, use a compatible glass or plastic solvent bottle. Ensure containers are made of a material compatible with the waste; for acidic solutions, avoid metal containers.[9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
The appropriate hazard pictograms (e.g., health hazard, environmental hazard).[4]
-
The date when waste was first added to the container.
-
The name of the principal investigator or lab group.
-
PART C: Storage and Final Disposal
-
Interim Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[10] Store it away from incompatible materials, particularly strong oxidizing agents and bases.[5][10]
-
Professional Disposal: The final step is disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[1]
On-Site Treatment: Neutralization of Acidic Waste Solutions
For liquid waste streams, neutralizing the carboxylic acid group can reduce the corrosive hazard, making the waste safer to store and transport. However, this procedure does not eliminate the toxicity, carcinogenicity, or environmental hazards associated with the thiourea moiety. The treated waste remains hazardous and must be disposed of accordingly.
| Parameter | Guideline | Rationale |
| Target pH | 5.5 - 9.0 | This range is generally considered neutralized and non-corrosive, suitable for safer handling.[12] |
| Neutralizing Agent | Sodium Bicarbonate or 1M Sodium Hydroxide | A weak base like sodium bicarbonate is preferred as it reacts less exothermically. Strong bases must be added slowly to control heat generation.[13] |
| Location | Chemical Fume Hood | The neutralization process can generate heat and potentially release vapors.[12] |
| PPE | Goggles, Lab Coat, Gloves, Face Shield | A face shield in addition to goggles is recommended due to the potential for splashing during the reaction.[12] |
Protocol 1: Neutralization of Aqueous this compound Waste
-
Preparation: Place the beaker containing the acidic waste solution in an ice bath inside a chemical fume hood to dissipate any heat generated.[12]
-
Stirring: Begin stirring the solution with a magnetic stir bar.
-
Slow Addition of Base: Slowly add a 5-10% solution of sodium bicarbonate or a 1M solution of sodium hydroxide dropwise to the acidic waste.[12][13] Be cautious as the reaction may produce gas (CO2 if using bicarbonate) and heat.
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips.
-
Completion: Continue adding the base until the pH of the solution is stable within the 5.5 to 9.0 range.[12]
-
Final Disposal: Once neutralized, transfer the solution to the properly labeled liquid hazardous waste container for disposal by a licensed contractor.
Emergency Procedures: Spills and Exposures
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator if the powder is airborne.[11]
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[5]
-
Cleanup: Carefully collect the material using a scoop or HEPA-filter vacuum and place it into a sealed, labeled hazardous waste container.[3][5]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]
-
Reporting: Report the incident to your laboratory supervisor or EHS office.
First Aid and Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
References
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea.
- A-Z Chemistry. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
- New Jersey Department of Health. (n.d.). Thiourea - Hazardous Substance Fact Sheet.
- Laboratorium Discounter. (2023, February 22). Thiourea 99+% Safety Data Sheet.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025, October 29). Thiourea Safety Data Sheet.
- Fisher Scientific. (2010, December 15). Thiourea Safety Data Sheet.
- Fisher Scientific. (2011, December 15). 2-Iodobenzoic acid Safety Data Sheet.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
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A Researcher's Guide to Safely Handling 2-Thioureidobenzoic Acid: Essential Protective Measures and Disposal
The causality behind these rigorous protocols stems from the known hazards of similar chemical families. Thiourea and its derivatives are associated with significant health risks, including potential carcinogenicity, reproductive toxicity, and acute toxicity if ingested.[1][2] Benzoic acid derivatives, while generally less hazardous, can cause significant irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, a conservative approach that respects these potential hazards is not just recommended but essential.
I. Hazard Assessment and Risk Mitigation
Given the toxicological profile of related compounds, 2-Thioureidobenzoic acid should be handled as a substance with the following potential hazards:
-
Acute Toxicity (Oral): Thiourea-based compounds can be toxic or harmful if swallowed.[5][6][7][8]
-
Carcinogenicity: Some thiourea compounds are suspected of causing cancer.[1][2]
-
Reproductive Toxicity: There is evidence to suggest that some thioureas may damage an unborn child.[1][2]
-
Skin and Eye Irritation: The benzoic acid component suggests a risk of skin and serious eye irritation.[9]
-
Respiratory Irritation: Inhalation of the dust of benzoic acid derivatives may cause respiratory irritation.[3][4]
-
Skin Sensitization: Prolonged or repeated contact with thiourea derivatives can lead to allergic skin reactions.[10]
The primary routes of exposure to mitigate are inhalation of airborne particles, direct skin and eye contact, and accidental ingestion.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The selection of specific PPE should always be guided by a site-specific risk assessment, but the following provides a robust baseline.
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher) should be used when handling the powder, especially outside of a certified chemical fume hood.[2][3][11] | Causality: The fine, dusty nature of many organic solids presents a significant inhalation hazard. A respirator minimizes the risk of inhaling aerosolized particles that could lead to systemic toxicity or respiratory irritation. For larger quantities or situations with a higher potential for dust generation, a powered air-purifying respirator (PAPR) should be considered. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, tested to EN 374 or equivalent standards, are required.[1][2][10] | Causality: Thiourea compounds can be absorbed through the skin. It is crucial to select a glove material that is impervious to the chemical. Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid contaminating your hands. |
| Eye Protection | Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[11] A face shield should be worn in addition to goggles when there is a risk of splashing.[12] | Causality: The benzoic acid moiety suggests a high potential for serious eye irritation.[9] Goggles provide a seal around the eyes to protect against dust and splashes, which safety glasses with side shields do not. |
| Skin and Body Protection | A laboratory coat is the minimum requirement.[2] For larger-scale operations, a chemically resistant apron or coveralls should be worn.[12] | Causality: This prevents contamination of personal clothing and minimizes the surface area of skin exposed to potential spills or dust. All protective clothing should be removed before leaving the laboratory area. |
III. Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.
A. Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][12]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills. This should include absorbent materials, bags for contaminated waste, and the necessary PPE for cleanup.
B. Handling Protocol
The following diagram outlines the core handling workflow:
C. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.[12]
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][10] Decontaminate the area with an appropriate solvent and then wash with soap and water. For major spills, evacuate the area and contact your institution's environmental health and safety department.[10]
IV. Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of this compound and its contaminated materials can pose a risk to the environment, as related compounds are known to be toxic to aquatic life.[2]
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: The collected waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[3] The disposal method must be in accordance with all local, regional, and national regulations. For specific guidance, consult your institution's environmental health and safety office.
By adhering to these comprehensive guidelines, you build a self-validating system of safety that protects you, your colleagues, and your research. The principles of careful planning, appropriate engineering controls, correct use of PPE, and responsible disposal are the cornerstones of a strong safety culture in any laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling Thiourea, N-(1-methylpropyl)-N'-phenyl-.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- Hill Brothers Chemical Company. (n.d.). Thiourea SDS.
- Santa Cruz Biotechnology. (n.d.). Thiourea.
- Benchchem. (n.d.). Personal protective equipment for handling 1-(4-Iodo-2-methylphenyl)thiourea.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Nitrobenzoic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chlorobenzoic acid.
- ChemicalBook. (n.d.). 2-HYDROXY-4-THIOUREIDO-BENZOIC ACID.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromobenzoic acid.
- ChemScene. (n.d.). 2-Hydroxy-5-thioureido-benzoic acid.
- ChemicalBook. (n.d.). 2-HYDROXY-5-THIOUREIDO-BENZOIC ACID.
- Acros Organics. (2010). Safety Data Sheet for 2-Nitrobenzoic acid.
- Acros Organics. (2025). Safety Data Sheet for 2-Fluorobenzoic acid.
- Spectrum Chemical. (2022). Safety Data Sheet.
- Fisher Scientific. (2011). Safety Data Sheet for Thiobenzoic acid.
- Fisher Scientific. (2011). Safety Data Sheet for 2-Iodobenzoic acid.
- Redox. (2023). Safety Data Sheet Thiourea Dioxide.
- CDH Fine Chemical. (n.d.). 2-IODO BENZOIC ACID CAS NO 88-67-5 Material Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
